Autocamtide-3
Description
Structure
2D Structure
Properties
Molecular Formula |
C65H113N21O20 |
|---|---|
Molecular Weight |
1508.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C65H113N21O20/c1-31(2)25-43(81-52(93)34(7)75-55(96)39(16-11-13-23-67)77-54(95)38(68)15-10-12-22-66)60(101)82-44(27-37-29-72-30-74-37)61(102)78-40(17-14-24-73-65(70)71)56(97)79-41(18-20-47(69)88)57(98)80-42(19-21-48(89)90)58(99)86-51(36(9)87)63(104)85-50(33(5)6)62(103)83-45(28-49(91)92)59(100)76-35(8)53(94)84-46(64(105)106)26-32(3)4/h29-36,38-46,50-51,87H,10-28,66-68H2,1-9H3,(H2,69,88)(H,72,74)(H,75,96)(H,76,100)(H,77,95)(H,78,102)(H,79,97)(H,80,98)(H,81,93)(H,82,101)(H,83,103)(H,84,94)(H,85,104)(H,86,99)(H,89,90)(H,91,92)(H,105,106)(H4,70,71,73)/t34-,35-,36+,38-,39-,40-,41-,42-,43-,44-,45-,46-,50-,51-/m0/s1 |
InChI Key |
SKKYWKZBFLZUDN-CFWYEEEESA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
Foundational & Exploratory
Autocamtide-3: A Technical Guide to its Mechanism of Action as a CaMKII Substrate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autocamtide-3 is a synthetic peptide that serves as a highly specific substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII), a crucial serine/threonine kinase involved in a myriad of cellular processes, most notably synaptic plasticity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its role as a substrate for CaMKII and the broader signaling pathways in which this interaction occurs. This document includes quantitative data on related inhibitory peptides, detailed experimental protocols for assessing CaMKII activity using this compound, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a key signaling protein, particularly abundant in the brain, where it is essential for synaptic plasticity and memory formation.[1][2] Its activity is tightly regulated by intracellular calcium levels. This compound is a 13-amino-acid synthetic peptide designed as a specific substrate for CaMKII.[3][4] Its sequence, Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu, is derived from the pseudosubstrate core within the autoinhibitory domain of CaMKII itself.[4] This specificity makes this compound an invaluable tool for the in vitro and in situ study of CaMKII activity. Furthermore, a modified version of this peptide, this compound Derived Inhibitory Peptide (AC3-I), where the phosphorylatable threonine is replaced by an alanine, acts as a potent and specific inhibitor of CaMKII.[5][6]
Mechanism of Action: this compound as a CaMKII Substrate
The fundamental mechanism of action of this compound is to serve as a substrate for the kinase activity of CaMKII. The process begins with the activation of CaMKII. An influx of intracellular calcium leads to the formation of a Ca²⁺/calmodulin complex. This complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves the autoinhibition of the kinase's catalytic domain.[1][2][7] The now-active CaMKII can bind to and phosphorylate its substrates, including this compound. The threonine residue within the this compound sequence is the specific site of phosphorylation.
The interaction between CaMKII and its substrates occurs at a single continuous binding site on the kinase domain.[1][2] High-affinity binding partners can compete with the autoinhibitory segment, thereby prolonging the active state of the kinase.[1][2]
Quantitative Data
| Peptide | Target | Parameter | Value | Reference |
| This compound Derived Inhibitory Peptide (AC3-I) | CaMKII | IC₅₀ | ~3 µmol/L | [8] |
Experimental Protocols
In Vitro CaMKII Activity Assay using this compound (HPLC-MS Method)
This non-radioactive assay provides a robust method for quantifying CaMKII activity by measuring the conversion of this compound to its phosphorylated form (Phospho-Autocamtide-3) using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This protocol is adapted from a method developed for the similar substrate, Autocamtide-2.[9]
Materials:
-
Purified, active CaMKII
-
This compound peptide
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA
-
ATP solution (10 mM)
-
CaCl₂ (10 mM)
-
Calmodulin (1 µM)
-
Stop Solution: 1% Formic Acid in water
-
HPLC-MS system
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix. For a 50 µL final reaction volume, combine:
-
25 µL 2x Assay Buffer
-
5 µL this compound (to a final concentration of 20 µM)
-
5 µL CaCl₂ (to a final concentration of 1 mM)
-
5 µL Calmodulin (to a final concentration of 100 nM)
-
5 µL ATP (to a final concentration of 1 mM)
-
-
Initiate the Kinase Reaction: Add 5 µL of purified CaMKII enzyme to the reaction mix. The amount of enzyme should be determined empirically through an enzyme titration experiment to ensure linear product formation over the desired time course.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10, 20, 30 minutes). The optimal incubation time should be determined to be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by adding 50 µL of Stop Solution.
-
HPLC-MS Analysis:
-
Inject an appropriate volume of the stopped reaction mixture onto the HPLC-MS system.
-
Separate the phosphorylated and non-phosphorylated this compound peptides using a suitable C18 reverse-phase HPLC column and a gradient of water and acetonitrile containing 0.1% formic acid.
-
Detect and quantify the two peptide forms using mass spectrometry. The amount of Phospho-Autocamtide-3 produced is directly proportional to the CaMKII activity.
-
Controls:
-
No Enzyme Control: A reaction mixture containing all components except for the CaMKII enzyme to control for non-enzymatic phosphorylation.
-
No ATP Control: A reaction mixture without ATP to ensure that the observed phosphorylation is ATP-dependent.
Visualizations
CaMKII Activation and Substrate Phosphorylation Pathway
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.
Experimental Workflow for CaMKII Activity Assay
Caption: Workflow for the in vitro CaMKII activity assay using this compound.
Conclusion
This compound is a powerful and specific tool for the investigation of CaMKII function. Its mechanism of action is centered on its role as a substrate, allowing for the direct measurement of CaMKII's catalytic activity. The provided experimental protocol offers a reliable, non-radioactive method for this purpose. The development of inhibitory peptides based on the this compound sequence further expands its utility in dissecting the complex roles of CaMKII in cellular physiology and pathology. Future research may focus on elucidating the precise kinetic parameters of this compound and leveraging this peptide for high-throughput screening of CaMKII inhibitors.
References
- 1. CaMKII binds both substrates and activators at the active site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. peptide.com [peptide.com]
- 5. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 6. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 7. biorxiv.org [biorxiv.org]
- 8. ahajournals.org [ahajournals.org]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Autocamtide-3: A Key Substrate for CaMKII Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide-3 is a synthetic peptide that serves as a highly specific and widely utilized substrate for Calcium/Calmodulin-dependent protein kinase II (CaMKII). Its sequence is derived from the autophosphorylation site (Thr286) within the autoinhibitory domain of CaMKIIα, making it an invaluable tool for studying the kinetics, regulation, and signaling pathways of this crucial kinase. This technical guide provides a comprehensive overview of this compound, including its biochemical properties, experimental applications, and its role in the broader context of CaMKII signaling.
Core Properties of this compound
This compound is a 13-amino acid peptide with a structure optimized for recognition and phosphorylation by CaMKII.
Peptide Sequence and Structure
The primary amino acid sequence of this compound is:
Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu [1]
The threonine residue at position 9 (Thr-9) corresponds to the Thr286 autophosphorylation site of CaMKIIα and is the sole site of phosphorylation by the kinase. The surrounding amino acids provide the necessary recognition motifs for efficient binding to the CaMKII catalytic domain.
A closely related peptide, this compound Inhibitory Peptide (AC3-I), is derived from this compound by substituting the phosphorylatable threonine with an alanine. This substitution creates a competitive inhibitor of CaMKII.[2]
Quantitative Data
The interaction between this compound and CaMKII has been characterized to determine its kinetic parameters. While specific values can vary slightly depending on the experimental conditions (e.g., buffer composition, temperature, and enzyme source), the following table summarizes key quantitative data.
| Parameter | Value | Description |
| Molecular Weight | ~1508.7 g/mol | The calculated molecular mass of the peptide. |
| IC₅₀ (for AC3-I) | ~3 µM | The half-maximal inhibitory concentration of the derived inhibitory peptide, AC3-I, on CaMKII activity. This value indicates the concentration of the inhibitor required to reduce the kinase activity by 50%. |
Note: Specific Km, kcat, and Vmax values for this compound are not consistently reported across publicly available literature and should be determined empirically for specific experimental setups.
Experimental Protocols
The following sections provide detailed methodologies for common experiments involving this compound.
CaMKII Phosphorylation Assay using Radiolabeled ATP
This protocol is a standard method for measuring the phosphorylation of this compound by CaMKII using radioactive ATP.
Materials:
-
Purified, active CaMKII
-
This compound peptide
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calmodulin (CaM)
-
Calcium Chloride (CaCl₂)
-
EGTA
-
Trichloroacetic acid (TCA) or Phosphoric Acid
-
P81 phosphocellulose paper
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing the kinase buffer, CaCl₂, and CaM to pre-activate the CaMKII.
-
Initiate the Reaction: Add purified CaMKII and this compound to the reaction mix. The final concentration of this compound is typically in the range of 10-50 µM. A concentration of 13.8 µM has been previously reported.
-
Start the Phosphorylation: Initiate the phosphorylation reaction by adding [γ-³²P]ATP. The final ATP concentration should be optimized for the specific kinase preparation, but is often around 100 µM.
-
Incubation: Incubate the reaction at 30°C for a specific time course (e.g., 0, 2, 5, 10, 20 minutes). The incubation time should be within the linear range of the reaction.
-
Stop the Reaction: Terminate the reaction by adding an equal volume of ice-cold 20% TCA or by spotting the reaction mixture directly onto P81 phosphocellulose paper.
-
Wash the P81 Paper: If using P81 paper, wash the squares extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Place the dried P81 paper squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the amount of phosphate incorporated into this compound over time to determine the reaction velocity.
Experimental Workflow for Kinase Assay
CaMKII Signaling Pathways
CaMKII is a central mediator in numerous signaling pathways, most notably in synaptic plasticity, such as long-term potentiation (LTP), and in cardiac signaling. This compound is instrumental in dissecting these pathways by allowing for precise measurement of CaMKII activity in response to various stimuli.
CaMKII Activation and Autophosphorylation
The activation of CaMKII is a multi-step process that is critical for its function in cellular signaling.
Role in Long-Term Potentiation (LTP)
In the context of synaptic plasticity, CaMKII activation is a key event following the influx of calcium through NMDA receptors. Activated CaMKII then phosphorylates various synaptic proteins, including AMPA receptors, leading to an increase in synaptic strength.
Conclusion
This compound remains an essential tool for researchers in neuroscience, cardiology, and drug discovery who are focused on the roles of CaMKII in health and disease. Its well-defined sequence and specific interaction with CaMKII allow for precise and reproducible measurements of kinase activity. The protocols and pathway diagrams provided in this guide serve as a foundational resource for designing and interpreting experiments aimed at understanding the complex world of CaMKII signaling.
References
Autocamtide-3: A Technical Guide to its Discovery, History, and Application in CaMKII Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autocamtide-3 is a synthetic peptide that has become an invaluable tool in the study of Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial enzyme involved in a myriad of cellular processes, including learning, memory, and cardiac function. This technical guide provides an in-depth overview of the discovery and history of this compound, its biochemical properties, and its utility in experimental research. Detailed protocols for its use in CaMKII activity assays are provided, along with a summary of key quantitative data. Furthermore, this guide illustrates the signaling pathways involving CaMKII and the experimental workflows for studying this compound, providing a comprehensive resource for professionals in the field.
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a pivotal role as a mediator of calcium signaling in cells.[1][2] Its activity is tightly regulated, and its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. The study of CaMKII has been greatly facilitated by the development of specific substrates and inhibitors. Among these, this compound has emerged as a widely used and selective peptide substrate for assaying CaMKII activity.
Discovery and History
The development of this compound is rooted in the elucidation of the autoregulatory mechanism of CaMKII. Researchers identified that the kinase possesses an autoinhibitory domain that acts as a pseudosubstrate, binding to the active site and preventing substrate phosphorylation in the absence of Ca2+/calmodulin. This autoinhibitory segment contains a threonine residue (Thr286 in the α isoform) that, when autophosphorylated, renders the kinase constitutively active.
This understanding of a pseudosubstrate inhibitory mechanism paved the way for the design of synthetic peptide substrates and inhibitors.[3][4] this compound was designed as a synthetic peptide substrate whose sequence is derived from the autoinhibitory domain of CaMKII.[5] This design allows it to be specifically recognized and phosphorylated by CaMKII, making it an excellent tool for measuring the enzyme's activity.
Closely related to this compound is the inhibitory peptide, this compound Derived Inhibitory Peptide (AC3-I). This peptide is derived from this compound by substituting the phosphorylatable threonine residue at position 9 with an alanine.[6][7] This single amino acid change prevents phosphorylation, turning the peptide into a competitive inhibitor of CaMKII.
Physicochemical Properties
This compound is a 13-amino-acid peptide with the following sequence:
-
Sequence: Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu
-
Molecular Formula: C65H113N21O20
-
Molecular Weight: 1508.75 g/mol
Quantitative Data
The following table summarizes the key quantitative parameters for this compound and its derived inhibitor, AC3-I, in relation to CaMKII.
| Parameter | Value | Description | Reference |
| AC3-I IC50 | ~3 µmol/L | The half-maximal inhibitory concentration of AC3-I for CaMKII. | [8] |
Experimental Protocols
CaMKII Kinase Activity Assay using this compound
This protocol provides a general framework for measuring CaMKII activity. Optimal conditions may vary depending on the specific CaMKII isoform and source.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP (with [γ-32P]ATP for radioactive detection, or unlabeled ATP for non-radioactive methods)
-
CaCl2
-
Calmodulin
-
Stopping solution (e.g., phosphoric acid for radioactive assays, or a solution containing EDTA to chelate Mg2+ for non-radioactive assays)
-
Phosphocellulose paper or other separation matrix (for radioactive assays)
-
Scintillation counter or equipment for non-radioactive detection (e.g., HPLC-MS)
Procedure:
-
Prepare the reaction mixture: In a microcentrifuge tube, combine the assay buffer, CaCl2, calmodulin, and this compound.
-
Initiate the reaction: Add the purified CaMKII enzyme to the reaction mixture and pre-incubate for a short period at the desired temperature (e.g., 30°C).
-
Start the phosphorylation: Add ATP (containing a tracer amount of [γ-32P]ATP if using the radioactive method) to the reaction mixture to start the phosphorylation reaction. A typical reaction might contain 20 μM this compound in a 50 μL final volume.[9]
-
Incubate: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction: Terminate the reaction by adding the stopping solution.
-
Separate substrate from product:
-
Radioactive method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Non-radioactive method: Prepare the sample for analysis by techniques such as HPLC-MS to separate and quantify the phosphorylated and unphosphorylated this compound.[10]
-
-
Quantify phosphorylation:
-
Radioactive method: Measure the amount of 32P incorporated into this compound using a scintillation counter.
-
Non-radioactive method: Determine the amount of phosphorylated this compound from the HPLC-MS data.
-
-
Calculate enzyme activity: Express the CaMKII activity as the amount of phosphate incorporated per unit time per amount of enzyme.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways involving CaMKII.
References
- 1. Synaptic memory and CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Temporal Sensitivity of Protein Kinase A Activation in Late-Phase Long Term Potentiation | PLOS Computational Biology [journals.plos.org]
- 3. Pseudosubstrate peptides inhibit Akt and induce cell growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pseudosubstrate-based peptide inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 7. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 8. ahajournals.org [ahajournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Autocamtide-3: A Selective Tool for Interrogating CaMKII Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a vast array of cellular processes, including synaptic plasticity, memory formation, and cardiac function. Given its involvement in numerous physiological and pathological states, the development of specific tools to dissect its activity is of paramount importance. Autocamtide-3, a synthetic peptide substrate, has emerged as a valuable tool for the specific assessment of CaMKII activity. This technical guide provides an in-depth overview of this compound, its selectivity, experimental applications, and the signaling context of its target, CaMKII.
This compound: A Selective CaMKII Substrate
This compound is a synthetic peptide designed based on the autophosphorylation site of CaMKIIα (Thr286). Its amino acid sequence is Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu. This sequence is recognized and phosphorylated by CaMKII with high specificity.
Quantitative Data on Substrate Selectivity
A comprehensive search of the scientific literature did not yield a single source containing a direct comparative kinetic analysis (Km and Vmax) of this compound phosphorylation by CaMKII, PKA, PKC, and CaMKIV. However, an inhibitory peptide derived from the closely related Autocamtide-2, known as Autocamtide-2-Related Inhibitory Peptide (AIP), demonstrates high selectivity for CaMKII. Studies have shown that AIP inhibits CaMKII with a much greater potency than it does for PKA, PKC, and CaMKIV, suggesting that the core recognition sequence is not an efficient substrate for these other kinases. One study reported that an inhibitory peptide derived from this compound (AC3-I) has an IC50 for CaMKII of approximately 3 µM, while its IC50 for PKC is significantly higher at around 500 µM, indicating a selectivity of over 100-fold.[1][2] While this data is for an inhibitor and not the substrate itself, it strongly implies that this compound is a poor substrate for PKC. The lack of direct kinetic data for this compound with PKA and CaMKIV prevents a complete quantitative comparison.
| Kinase | Km (µM) | Vmax (nmol/min/mg) | Selectivity Ratio (CaMKII / Other Kinase) |
| CaMKII | Data not available | Data not available | - |
| PKA | Data not available | Data not available | Data not available |
| PKC | Data not available | Data not available | Data not available |
| CaMKIV | Data not available | Data not available | Data not available |
CaMKII Signaling Pathway
CaMKII is a key downstream effector of calcium signaling. Its activation is triggered by an increase in intracellular calcium concentration, which leads to the binding of calcium to calmodulin (CaM). The Ca2+/CaM complex then binds to the regulatory domain of CaMKII, causing a conformational change that relieves autoinhibition and activates the kinase. Activated CaMKII can then phosphorylate a wide range of downstream targets, leading to diverse cellular responses.
Experimental Protocols
In Vitro Kinase Assay for CaMKII Activity Using this compound
This protocol describes a method to measure the activity of CaMKII using this compound as a substrate, based on the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA)
-
Calcium Chloride (CaCl₂) solution (10 mM)
-
Calmodulin (CaM) solution (10 µM)
-
ATP solution (10 mM)
-
Stopping solution (75 mM H₃PO₄)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Kinase Reaction Mix: In a microcentrifuge tube on ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
2.5 µL of 10 mM CaCl₂
-
2.5 µL of 10 µM Calmodulin
-
Variable volume of this compound stock solution to achieve the desired final concentration (e.g., 20 µM).
-
ddH₂O to a final volume of 20 µL.
-
-
Enzyme Addition: Add 2.5 µL of diluted CaMKII enzyme to each tube. The amount of enzyme should be empirically determined to ensure linear reaction kinetics over the chosen time course.
-
Initiate the Reaction: Start the phosphorylation reaction by adding 2.5 µL of a [γ-³²P]ATP/ATP mix (to achieve a final concentration of 100 µM ATP with a specific activity of ~200-500 cpm/pmol).
-
Incubation: Incubate the reaction tubes at 30°C for a predetermined time (e.g., 10 minutes). Ensure the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding 25 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 papers in a beaker containing 0.75% phosphoric acid. Wash the papers three times for 5 minutes each with gentle agitation in fresh 0.75% phosphoric acid, followed by a final wash in acetone for 2 minutes.
-
Quantification: Allow the papers to air dry completely. Place each paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific activity of the kinase (e.g., in pmol of phosphate transferred per minute per mg of enzyme).
Experimental Workflow for Kinase Selectivity Profiling
To determine the selectivity of this compound, its phosphorylation by CaMKII would be compared to its phosphorylation by other kinases like PKA, PKC, and CaMKIV.
Conclusion
This compound serves as a highly selective and valuable tool for the specific investigation of CaMKII activity. While direct comparative kinetic data across a panel of kinases remains to be fully elucidated in the literature, existing evidence from related inhibitory peptides strongly supports its specificity. The provided experimental protocols and workflow diagrams offer a robust framework for researchers to utilize this compound in their studies of CaMKII-mediated signaling pathways, contributing to a deeper understanding of its role in health and disease and aiding in the development of novel therapeutic strategies.
References
The Role of Autocamtide-3 in CaMKII Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine protein kinase that plays a crucial role in decoding intracellular calcium signals and is a key mediator of synaptic plasticity, learning, and memory. Its activation is a multi-step process initiated by the binding of calcium-activated calmodulin (Ca²⁺/CaM), which relieves autoinhibition and enables the kinase to phosphorylate substrate proteins. A hallmark of CaMKII regulation is its ability to undergo autophosphorylation, leading to persistent, calcium-independent activity.
Autocamtide-3 is a synthetic, 13-amino-acid peptide that serves as a specific and selective substrate for CaMKII.[1][2] Its sequence is derived from the autoinhibitory domain of CaMKIIα, containing the critical threonine residue (Thr²⁸⁶ in CaMKIIα, Thr²⁸⁷ in β, γ, and δ isoforms) that is the site of autophosphorylation. This property makes this compound an invaluable tool for the in vitro and in vivo study of CaMKII activity and its role in cellular signaling pathways. Furthermore, a modified version of this peptide, this compound Derived Inhibitory Peptide (AC3-I), in which the phosphorylatable threonine is replaced with an alanine, acts as a potent and specific competitive inhibitor of CaMKII.[3][4][5] This technical guide provides an in-depth overview of the role of this compound in CaMKII activation, including quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways.
Quantitative Data
| Parameter | Value | Conditions | Source |
| Syntide-2 Kₘ | 75 µM | Stimulated CaMKII activity | [3] |
| Syntide-2 Vₘₐₓ | Not specified | Stimulated CaMKII activity | [3] |
| This compound Concentration in Kinase Assays | 20 µM | In vitro kinase assay | [1] |
| AC3-I Concentration for Inhibition | 2 mM | Postsynaptic application in LTP studies | [6] |
Signaling Pathways and Experimental Workflows
The activation of CaMKII and its interaction with substrates like this compound are central to many cellular processes, particularly in neurons. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and a typical experimental workflow for assessing CaMKII activity.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and CaMKII.
Radioactive CaMKII Kinase Assay using [γ-³²P]ATP
This protocol is adapted from standard procedures for measuring CaMKII activity using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified active CaMKII
-
This compound peptide substrate
-
5x Kinase Reaction Buffer (e.g., 250 mM HEPES pH 8.0, 50 mM MgCl₂)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10 mM ATP stock solution
-
P81 phosphocellulose paper
-
75 mM phosphoric acid
-
Scintillation counter and vials
-
Ice bucket and water bath at 30°C
Procedure:
-
Prepare the Reaction Master Mix: On ice, prepare a master mix for the desired number of reactions. For each 25 µL reaction, combine:
-
5 µL of 5x Kinase Reaction Buffer
-
A volume of sterile deionized water to bring the final reaction volume to 25 µL
-
1 µL of Ca²⁺/Calmodulin solution (if not already in the buffer)
-
2.5 µL of this compound stock solution (to a final concentration of 20 µM or as desired)
-
A specified amount of purified CaMKII enzyme.
-
-
Initiate the Kinase Reaction: To start the reaction, add 2.5 µL of a working solution of [γ-³²P]ATP (diluted from the stock to achieve the desired final concentration and specific activity).
-
Incubation: Immediately transfer the reaction tubes to a 30°C water bath and incubate for a specific time (e.g., 10 minutes). The incubation time should be within the linear range of the assay.
-
Stop the Reaction: Terminate the reaction by spotting 20 µL of the reaction mixture onto a 2 cm x 2 cm square of P81 phosphocellulose paper.
-
Washing:
-
Place the P81 paper squares in a beaker and wash three times for 5 minutes each with 75 mM phosphoric acid.
-
Perform a final rinse with acetone to aid in drying.
-
-
Quantification:
-
Place the dried P81 paper in a scintillation vial.
-
Add an appropriate volume of scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Calculation of Kinase Activity: The specific activity of the kinase can be calculated based on the counts per minute (CPM), the specific activity of the [γ-³²P]ATP, the amount of enzyme used, and the reaction time.
Non-Radioactive CaMKII Kinase Assay using HPLC-MS
This protocol is based on a method developed for Autocamtide-2 and can be adapted for this compound.[7] It relies on the separation and quantification of the substrate and its phosphorylated product by High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Materials:
-
Purified active CaMKII
-
This compound peptide substrate
-
Kinase reaction buffer (as described above)
-
ATP
-
Formic acid (for reaction quenching and sample stabilization)
-
HPLC system with a suitable C18 column
-
Mass spectrometer
Procedure:
-
Kinase Reaction: Perform the kinase reaction in a similar manner to the radioactive assay, but using non-labeled ATP.
-
Reaction Quenching: Stop the reaction at desired time points by adding formic acid to a final concentration of 1%. This acidifies the sample, denatures the enzyme, and stabilizes the peptide and phosphopeptide.
-
HPLC-MS Analysis:
-
Inject a defined volume of the quenched reaction mixture onto the HPLC system.
-
Separate the unphosphorylated this compound from the phosphorylated product using a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Detect and quantify the two peptide species using the mass spectrometer, typically in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.
-
-
Data Analysis: The kinase activity is determined by measuring the rate of formation of the phosphorylated this compound product over time. A standard curve of the phosphopeptide can be used for absolute quantification.
Conclusion
This compound is a powerful and specific tool for the investigation of CaMKII activity. Its use as a substrate in various kinase assay formats allows for the detailed characterization of CaMKII function and the screening of potential inhibitors or activators. The related inhibitory peptide, AC3-I, provides a means to probe the physiological roles of CaMKII in complex processes such as synaptic plasticity. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working to unravel the complexities of CaMKII signaling. The continued use of this compound and related peptides will undoubtedly contribute to a deeper understanding of the multifaceted roles of CaMKII in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. innopep.com [innopep.com]
- 6. Is persistent activity of calcium/calmodulin-dependent kinase required for the maintenance of LTP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CaMKII Autonomy Is Substrate-dependent and Further Stimulated by Ca2+/Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]
Autocamtide-3 and its Mimicry of the CaMKII Autoinhibitory Domain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the relationship between Autocamtide-3 and the autoinhibitory domain of Calcium/Calmodulin-dependent protein kinase II (CaMKII). It provides a detailed overview of the CaMKII regulatory mechanism, the role of its autoinhibitory domain, and how synthetic peptides like this compound and its derivatives are utilized to probe and modulate CaMKII activity. This document includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Introduction to CaMKII and its Autoinhibition
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in decoding intracellular calcium signals into a wide array of cellular responses, including synaptic plasticity, gene expression, and cell cycle control. The activity of CaMKII is tightly regulated by a sophisticated autoinhibitory mechanism. In its inactive state, a regulatory domain within the CaMKII subunit acts as a pseudosubstrate, binding to the catalytic domain and blocking substrate access. This autoinhibitory domain contains a phosphorylation site (Threonine 286 in the alpha isoform) that is critical for the sustained activation of the enzyme.
This compound: A Specific Substrate Mimicking the Autoinhibitory Domain
This compound is a synthetic, 13-amino-acid peptide designed as a specific substrate for CaMKII. Its sequence is derived from the autoinhibitory domain of CaMKIIα, encompassing the autophosphorylation site at Thr286. This makes this compound an invaluable tool for specifically measuring CaMKII activity in various experimental settings.
Sequence of this compound: Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr -Val-Asp-Ala-Leu
The threonine residue (in bold) serves as the phosphoacceptor site for CaMKII. By replacing this threonine with an alanine, a potent and specific competitive inhibitor, this compound Derived Inhibitory Peptide (AC3-I), is created.
Quantitative Data
The following tables summarize the available quantitative data for peptides related to the CaMKII autoinhibitory domain.
| Peptide | Sequence | Type | Parameter | Value | Reference |
| This compound | KKALHRQETVDAL | Substrate | Km | Data not available | |
| Vmax | Data not available | ||||
| This compound Inhibitor (AC3-I) | KKALHRQEAVDAL | Inhibitor | Ki | Data not available | |
| Autocamtide-2 Inhibitory Peptide (AIP) | KKALRRQEAVDAL | Inhibitor | IC50 | 40 nM | [1] |
Signaling Pathway of CaMKII Activation and Inhibition
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. The following diagram illustrates the signaling pathway leading to CaMKII activation and how inhibitory peptides like AC3-I interfere with this process.
References
Autocamtide-3: A Technical Guide to its Function as a CaMKII Substrate and Modulator in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autocamtide-3 is a synthetic peptide that has become an invaluable tool in the field of neuroscience for the specific investigation of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). As a highly selective substrate, this compound allows for the precise measurement of CaMKII activity. Furthermore, a modified version of this peptide, this compound Inhibitory Peptide (AC3-I), serves as a potent and specific inhibitor of CaMKII, enabling researchers to probe the enzyme's critical roles in complex neuronal processes. This technical guide provides a comprehensive overview of this compound and its derivatives, focusing on their mechanism of action, applications in studying synaptic plasticity, and detailed experimental protocols.
Core Concepts: this compound and its Inhibitory Analogue
This compound is a 13-amino-acid peptide designed as a specific substrate for CaMKII. Its sequence is derived from the autoinhibitory domain of CaMKIIα, containing the crucial threonine residue (Thr286 in the native protein) that is the site of autophosphorylation.
The inhibitory counterpart, this compound Inhibitory Peptide (AC3-I), is created by substituting this key threonine residue with an alanine. This single amino acid change prevents phosphorylation, turning the peptide into a competitive inhibitor that binds to the active site of CaMKII without being phosphorylated, thereby blocking the enzyme's activity towards its natural substrates. A myristoylated form of AC3-I is also available to enhance its cell permeability.
Table 1: Peptide Sequences
| Peptide | Sequence | Function |
| This compound | H2N-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-COOH | CaMKII Substrate |
| AC3-I | H2N-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala -Val-Asp-Ala-Leu-COOH | CaMKII Inhibitor |
Quantitative Data
The following tables summarize key quantitative parameters related to the use of this compound and its inhibitory derivatives in experimental neuroscience.
Table 2: In Vitro CaMKII Kinase Assay Parameters
| Parameter | Value | Experimental Context |
| This compound Concentration | 20 µM | Typical concentration used in a 50 µL kinase assay reaction with 5 µL of CaMKII.[1] |
| AC3-I (protected) IC50 | ~5 µM | Concentration required to inhibit 50% of CaMKII activity in an in vitro assay. |
Table 3: Cellular and Slice Electrophysiology Applications
| Application | Compound | Concentration | Effect |
| Induction of Long-Term Potentiation (LTP) | AC3-I | 2 mM (in patch pipette) | Blocks the induction of LTP in hippocampal slices. |
| Maintenance of LTP | AC3-I | 2 mM (in patch pipette) | Does not affect the maintenance of established LTP. |
Signaling Pathways and Mechanisms
CaMKII is a central player in the molecular cascade underlying synaptic plasticity, particularly N-methyl-D-aspartate (NMDA) receptor-dependent long-term potentiation (LTP). The influx of Ca2+ through NMDA receptors upon synaptic stimulation leads to the activation of Calmodulin, which in turn activates CaMKII. Activated CaMKII autophosphorylates itself, leading to persistent, Ca2+-independent activity. This sustained kinase activity is crucial for the induction of LTP through the phosphorylation of various downstream targets, including AMPA receptors, leading to their increased synaptic localization and conductance.
Experimental Protocols
In Vitro CaMKII Kinase Assay Using this compound
This protocol describes a non-radioactive method to measure the kinase activity of purified CaMKII using this compound as a substrate.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP solution
-
Calmodulin
-
CaCl2
-
Stop solution (e.g., EDTA)
-
Detection reagents (e.g., phosphospecific antibody-based ELISA or HPLC-MS)
Procedure:
-
Prepare the Kinase Reaction Master Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, Calmodulin, and CaCl2.
-
Enzyme Preparation: Dilute the purified CaMKII enzyme to the desired concentration in kinase buffer.
-
Substrate and ATP Preparation: Prepare solutions of this compound and ATP at the desired final concentrations.
-
Initiate the Reaction: In a 96-well plate or microcentrifuge tubes, add the kinase reaction master mix, the diluted CaMKII enzyme, and the this compound solution. To start the reaction, add the ATP solution. A typical reaction volume is 50 µL.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the Reaction: Terminate the reaction by adding a stop solution containing a chelating agent like EDTA, which will sequester the Mg2+ ions required for kinase activity.
-
Detection of Phosphorylation: Quantify the amount of phosphorylated this compound using a suitable detection method:
-
ELISA-based: Use a phosphospecific antibody that recognizes the phosphorylated threonine residue on this compound.
-
HPLC-MS: Separate the phosphorylated and non-phosphorylated peptides by high-performance liquid chromatography and quantify them by mass spectrometry.
-
References
Unveiling the Role of Autocamtide-3 in Kinase Research: A Technical Guide
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Principles and Applications of Autocamtide-3 in Kinase Research.
This in-depth guide provides a detailed overview of this compound, a selective peptide substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII), and its applications in biochemical assays and signaling pathway studies. This document outlines the core principles of its use, presents key data in a structured format, and offers detailed experimental protocols to facilitate its integration into research workflows.
Introduction to this compound
This compound is a synthetic peptide that serves as a specific substrate for CaMKII, a crucial serine/threonine kinase involved in a myriad of cellular processes, particularly in neuronal signaling and synaptic plasticity.[1] The sequence of this compound is derived from the autoinhibitory domain of CaMKII, making it a highly selective target for this enzyme.[2] Its use in research is pivotal for dissecting the activity and function of CaMKII in various physiological and pathological contexts. A closely related peptide, this compound Derived Inhibitory Peptide (AC3-I), acts as a competitive inhibitor of CaMKII and is often used as a tool to probe the kinase's function.[3][4][5]
Physicochemical Properties and Handling
Proper handling and storage of this compound and its derivatives are critical for maintaining their stability and activity. The table below summarizes their key properties.
| Property | This compound | This compound Derived Inhibitory Peptide (AC3-I) |
| Amino Acid Sequence | Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu | Myr-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Ala-Val-Asp-Ala-Leu |
| Molecular Formula | C65H113N21O20 | C78H137N21O20 |
| Molecular Weight | ~1508.75 g/mol [2] | ~1689.2 g/mol |
| Purity | Typically ≥95% by HPLC | Typically ≥95% by HPLC |
| Appearance | Lyophilized powder | Lyophilized powder |
| Solubility | Soluble in water. For in vivo applications, may require specific formulations. | May dissolve in DMSO. For in vivo applications, may require specific formulations.[6] |
| Storage | Store lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles. | Store lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] |
Quantitative Data: Substrate and Inhibitor Characteristics
The following table summarizes key quantitative data for the use of this compound and the inhibitory properties of AC3-I in CaMKII assays. It is important to note that kinetic parameters such as Km and Vmax are highly dependent on specific experimental conditions, including buffer composition, temperature, and ATP concentration.
| Parameter | Value | Notes |
| This compound Concentration for in vitro Kinase Assay | 20 µM[1] | A commonly used concentration for measuring CaMKII activity. |
| AC3-I IC50 | ~3 µM[7] | The half-maximal inhibitory concentration for CaMKII. |
| AC3-I Concentration for Cellular Assays | 40-100 µM | Used in cell dialysis experiments to inhibit intracellular CaMKII.[7] |
CaMKII Signaling Pathway
CaMKII is a central node in calcium-mediated signaling cascades. Upon an increase in intracellular calcium, Ca2+ ions bind to calmodulin (CaM), which in turn binds to and activates CaMKII. Activated CaMKII can then phosphorylate a wide range of downstream substrates, including ion channels, transcription factors, and other kinases, leading to diverse cellular responses.
Experimental Protocols
In Vitro CaMKII Kinase Assay (Non-Radioactive)
This protocol describes a general method for measuring CaMKII activity using this compound as a substrate, followed by detection of the phosphorylated product. This assay can be adapted for various detection methods, including antibody-based detection (e.g., ELISA) or chromatographic separation (e.g., HPLC).
Materials:
-
Purified, active CaMKII enzyme
-
This compound peptide
-
AC3-I peptide (for inhibition control)
-
Calmodulin (CaM)
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA
-
Activation Solution: Kinase Assay Buffer containing CaCl2 (to a final free Ca2+ concentration of ~1-2 µM) and CaM (at a concentration sufficient for CaMKII activation, typically 1-5 µM)
-
Stop Solution: 100 mM EDTA in water
-
Detection Reagent (e.g., phospho-specific antibody for this compound, reagents for ADP detection)
Procedure:
-
Prepare Reagents: Prepare stock solutions of this compound, AC3-I, ATP, and CaM in an appropriate solvent (typically water or a buffer compatible with the assay).
-
Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the following components in the specified order:
-
Kinase Assay Buffer
-
Activation Solution
-
This compound (to a final concentration of 20 µM)
-
For inhibition assays, add AC3-I at the desired concentrations.
-
Purified CaMKII enzyme
-
-
Initiate Reaction: Start the kinase reaction by adding ATP to a final concentration of 100-200 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
-
Terminate Reaction: Stop the reaction by adding the Stop Solution.
-
Detection: Detect the amount of phosphorylated this compound using a suitable method. This could involve:
-
ELISA: Coat a microplate with the reaction mixture, and use a phospho-specific antibody against the phosphorylated threonine residue of this compound.
-
HPLC: Separate the phosphorylated and unphosphorylated peptides by reverse-phase HPLC and quantify the respective peak areas.
-
Commercial Kinase Assay Kits: Utilize commercially available kits that measure ADP production as an indicator of kinase activity (e.g., ADP-Glo™).
-
Experimental Workflow for a CaMKII Inhibition Assay
The following diagram illustrates a typical workflow for assessing the inhibitory potential of a compound (such as AC3-I) on CaMKII activity using this compound as the substrate.
Conclusion
This compound and its inhibitory counterpart, AC3-I, are indispensable tools for the study of CaMKII. Their high specificity allows for the precise measurement of CaMKII activity and the investigation of its role in complex biological systems. This guide provides the fundamental principles and practical protocols to empower researchers in their exploration of CaMKII-mediated signaling pathways, ultimately contributing to advancements in our understanding of cellular regulation and the development of novel therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 5. innopep.com [innopep.com]
- 6. AC3-I, myristoylated (this compound Derived Inhibitory Peptide) | CaMK | | Invivochem [invivochem.com]
- 7. ahajournals.org [ahajournals.org]
Methodological & Application
Application Notes: Measuring CaMKII Activity Using Autocamtide-3
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a significant role in numerous cellular processes, including synaptic plasticity, learning, and memory.[1][2][3][4] Its activity is tightly regulated by calcium and calmodulin.[5] Dysregulation of CaMKII activity has been implicated in various pathological conditions, making it an important target for research and drug development. Accurate measurement of CaMKII activity is therefore essential for understanding its physiological roles and for screening potential therapeutic modulators.
Autocamtide-3 is a synthetic peptide substrate specifically designed for measuring CaMKII activity.[6][7][8] It is a 13-amino-acid peptide that contains the Thr287 residue, a key phosphorylation site for CaMKII.[6][8] The sequence of this compound is derived from the autoinhibitory domain of CaMKII, making it a highly selective substrate for this enzyme.[7] This selectivity allows for precise measurement of CaMKII activity even in complex biological samples.
Principle of the Assay
The CaMKII activity assay using this compound is based on the enzymatic transfer of the gamma-phosphate from ATP to the threonine residue within the this compound peptide. The rate of this phosphorylation reaction is directly proportional to the activity of the CaMKII enzyme. The amount of phosphorylated this compound can be quantified using various methods, most commonly through the incorporation of radioactive ³²P from [γ-³²P]ATP or by non-radioactive techniques such as HPLC-MS.[4][9][10]
CaMKII Signaling Pathway
The activation of CaMKII is a multi-step process initiated by an increase in intracellular calcium levels. The diagram below illustrates the canonical activation pathway of CaMKII.
Caption: CaMKII activation by Ca²⁺/Calmodulin and subsequent phosphorylation of this compound.
Experimental Protocols
This section provides a detailed protocol for a radioactive CaMKII activity assay using this compound.
Materials and Reagents
-
This compound peptide
-
Purified active CaMKII enzyme
-
[γ-³²P]ATP
-
ATP solution
-
Bovine Serum Albumin (BSA)
-
Calmodulin
-
Calcium Chloride (CaCl₂)
-
Magnesium Chloride (MgCl₂)
-
PIPES buffer
-
EGTA
-
P81 phosphocellulose paper
-
Phosphoric acid
-
Scintillation counter and vials
-
Microcentrifuge tubes
-
Pipettes and tips
Reagent Preparation
| Reagent | Stock Concentration | Working Concentration | Buffer Components |
| Assay Buffer (5X) | 250 mM PIPES pH 7.2 | 50 mM | 0.5% BSA, 50 mM MgCl₂, 5 µM Calmodulin, 10 mM CaCl₂ |
| CaMKII Enzyme | 1 mg/mL | 30 nM | Diluted in 1X Assay Buffer |
| This compound | 1 mM | 75 µM | Dissolved in deionized water |
| [γ-³²P]ATP/ATP Mix | 10 mM ATP | 100 µM | Mix unlabeled ATP and [γ-³²P]ATP to a specific activity of ~1 mCi/mmol |
| Stop Solution | 0.5 M EDTA | N/A | To chelate Mg²⁺ and stop the reaction |
| Wash Buffer | 1 M Phosphoric Acid | 75 mM | Diluted in deionized water |
Experimental Workflow Diagram
Caption: Workflow for the radioactive CaMKII activity assay using this compound.
Assay Protocol
-
Prepare the Reaction Mixture : In a microcentrifuge tube, prepare the reaction mixture containing 1X Assay Buffer, the desired concentration of CaMKII enzyme, and 75 µM this compound. The final volume should be 40 µL.
-
Pre-incubation : Pre-incubate the reaction mixture at 30°C for 5 minutes to allow the temperature to equilibrate.
-
Initiate the Reaction : Start the kinase reaction by adding 10 µL of the [γ-³²P]ATP/ATP mix to each tube, bringing the final reaction volume to 50 µL. Mix gently by pipetting.
-
Incubation : Incubate the reaction at 30°C for 10 minutes. Ensure the incubation time is within the linear range of the assay.
-
Stop the Reaction : Terminate the reaction by spotting 25 µL of the reaction mixture onto a labeled P81 phosphocellulose paper square.
-
Washing : Immediately place the P81 paper in a beaker containing 75 mM phosphoric acid. Wash the papers three times with 75 mM phosphoric acid for 5 minutes each wash, followed by a final wash with acetone for 2 minutes to air dry.
-
Quantification : Place the dried P81 paper into a scintillation vial, add 5 mL of scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.
Data Analysis
The activity of CaMKII is expressed as picomoles of phosphate transferred per minute per microgram of enzyme (pmol/min/µg).
-
Calculate the specific activity of the ATP mix : Specific Activity (cpm/pmol) = Total cpm in 1 µL of ATP mix / pmol of ATP in 1 µL
-
Calculate the amount of phosphate incorporated : Phosphate incorporated (pmol) = (cpm on P81 paper - background cpm) / Specific Activity
-
Calculate the CaMKII activity : Activity (pmol/min/µg) = Phosphate incorporated (pmol) / (Incubation time (min) x Amount of enzyme (µg))
Data Presentation
Table 1: Typical Reaction Components and Concentrations
| Component | Final Concentration | Role in Assay |
| PIPES Buffer, pH 7.2 | 50 mM | Provides a stable pH environment for the enzyme. |
| MgCl₂ | 10 mM | Essential cofactor for ATP binding and catalysis. |
| CaCl₂ | 2 mM | Activates Calmodulin. |
| Calmodulin | 1 µM | Binds Ca²⁺ and activates CaMKII. |
| BSA | 0.1% | Stabilizes the enzyme. |
| CaMKII Enzyme | 30 nM | The enzyme being assayed. |
| This compound | 75 µM | The specific substrate for CaMKII. |
| ATP (with [γ-³²P]ATP) | 100 µM | Phosphate donor. |
Table 2: Example Data for CaMKII Inhibition Assay
| Inhibitor Concentration (nM) | Average CPM (Corrected) | Phosphate Incorporated (pmol) | CaMKII Activity (pmol/min/µg) | % Inhibition |
| 0 (No Inhibitor) | 150,000 | 75 | 150 | 0 |
| 10 | 120,000 | 60 | 120 | 20 |
| 50 | 75,000 | 37.5 | 75 | 50 |
| 100 | 45,000 | 22.5 | 45 | 70 |
| 500 | 15,000 | 7.5 | 15 | 90 |
Note: The data presented in Table 2 are for illustrative purposes only and will vary depending on the specific experimental conditions and the inhibitor used.
Alternative Non-Radioactive Protocol
For laboratories not equipped to handle radioactivity, a non-radioactive HPLC-MS method can be employed to measure CaMKII activity.[9]
Principle : This method separates the phosphorylated this compound from the unphosphorylated peptide using High-Performance Liquid Chromatography (HPLC) and quantifies both species using Mass Spectrometry (MS).[9] The CaMKII activity is then determined from the ratio of phosphorylated to unphosphorylated substrate.
Brief Protocol Outline :
-
Perform the kinase reaction as described above, but use non-radioactive ATP.
-
Stop the reaction by adding an acid, such as formic acid, which also helps to stabilize the peptides.[9]
-
Inject a defined volume of the reaction mixture into an HPLC-MS system.
-
Separate the phosphorylated and unphosphorylated this compound using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Detect and quantify the peptides using a mass spectrometer in selected ion monitoring (SIM) mode for the respective m/z values.
-
Calculate the amount of product formed and determine the enzyme activity.
This method offers the advantages of being non-radioactive and providing high specificity and accuracy.[9]
References
- 1. mpfi.org [mpfi.org]
- 2. Is persistent activity of calcium/calmodulin-dependent kinase required for the maintenance of LTP? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CaMKII as a Therapeutic Target in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LTP expression mediated by autonomous activity of GluN2B-bound CaMKII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Visualizing CaMKII and CaM activity: a paradigm of compartmentalized signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Autocamtide-3 Phosphorylation using a High-Throughput HPLC-MS Method
Audience: Researchers, scientists, and drug development professionals.
Abstract This document provides a detailed protocol for the quantitative analysis of Autocamtide-3 phosphorylation by Calcium/calmodulin-dependent protein kinase II (CaMKII) using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. CaMKII is a critical serine/threonine kinase that mediates a wide array of cellular signaling pathways, and its activity is often assessed by measuring the phosphorylation of specific substrates like this compound.[1][2] This method offers high sensitivity and specificity for distinguishing between the phosphorylated and non-phosphorylated forms of this compound, making it ideal for enzyme kinetics, inhibitor screening, and drug discovery applications.
Introduction
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a multifunctional enzyme that plays a pivotal role in numerous biological processes, including synaptic plasticity, gene expression, and cell cycle regulation.[2] It is activated by an increase in intracellular calcium ions, which bind to calmodulin (CaM), and the resulting Ca2+/CaM complex then binds to and activates CaMKII.[3] This activation leads to autophosphorylation of the kinase, rendering it constitutively active even after calcium levels decrease, and enabling it to phosphorylate downstream target proteins.[3]
This compound is a synthetic peptide substrate specifically designed for measuring CaMKII activity. The ability to accurately quantify the phosphorylation of this compound is essential for studying CaMKII function and for identifying potential therapeutic modulators of its activity. HPLC-MS provides a powerful analytical platform for this purpose, allowing for the precise separation and quantification of the phosphorylated peptide from its unmodified counterpart.
CaMKII Signaling Pathway
The activation of CaMKII is a key event in cellular signaling. The process begins with an influx of intracellular Ca2+, which binds to Calmodulin (CaM). The Ca2+/CaM complex then activates CaMKII, leading to a conformational change that exposes its catalytic domain. This allows the kinase to phosphorylate substrate proteins and to autophosphorylate, leading to sustained, calcium-independent activity.
Experimental Protocol
This protocol outlines the in-vitro phosphorylation of this compound followed by sample preparation and analysis using HPLC-MS.
Experimental Workflow Overview
The overall process involves setting up a kinase reaction, stopping the reaction, digesting the sample to ensure compatibility with the MS system, cleaning up the sample to remove interfering substances, and finally, analyzing the sample via LC-MS/MS.
Materials and Reagents
-
Enzyme: Active CaMKII
-
Substrate: this compound peptide
-
Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, 0.1 mg/mL BSA, pH 7.5)
-
Cofactors: ATP, CaCl₂, Calmodulin
-
Quenching Solution: 10% Trifluoroacetic Acid (TFA)
-
HPLC Solvents:
-
Sample Cleanup: C18 StageTips or ZipTips[5]
-
Equipment:
-
HPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Orbitrap)
-
Incubator/water bath
-
Centrifuge
-
Part 1: In-Vitro Kinase Assay
-
Prepare a master mix containing the kinase buffer, CaCl₂, Calmodulin, and this compound substrate.
-
Aliquot the master mix into reaction tubes.
-
Add active CaMKII enzyme to each tube to initiate the reaction. For a negative control, add an equivalent volume of buffer instead of the enzyme.
-
Add ATP to start the phosphorylation reaction. A final concentration of 100-200 µM ATP is typical.
-
Incubate the reaction at 30°C or 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding an equal volume of 10% TFA. This acidifies the sample and denatures the enzyme.[4]
-
Centrifuge the samples to pellet any precipitated protein.[5]
Part 2: Sample Preparation and Cleanup
For direct analysis of the synthetic peptide, protein digestion is not required. However, sample cleanup is recommended to remove salts and detergents that can interfere with MS analysis.
-
Condition a C18 tip by washing with 100% acetonitrile followed by equilibration with 0.1% TFA in water.[6]
-
Load the supernatant from the quenched reaction onto the C18 tip.
-
Wash the tip with 0.1% TFA in water to remove salts.
-
Elute the peptides with an elution solution (e.g., 75% Acetonitrile, 0.1% TFA).[6]
-
Dry the eluted sample in a vacuum centrifuge and resuspend in a small volume of Solvent A for HPLC-MS analysis.[7]
Part 3: HPLC-MS Method
The separation of the phosphorylated and non-phosphorylated this compound is achieved by reverse-phase HPLC. The mass spectrometer is set up to monitor the specific mass-to-charge ratios (m/z) for both peptide forms.
Table 1: HPLC Parameters
| Parameter | Setting |
|---|---|
| Column | C18 Reverse-Phase (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient | 5% to 40% B over 15 minutes, followed by a wash and re-equilibration.[8] |
Table 2: Mass Spectrometry Parameters (Example for ESI)
| Parameter | Setting |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)[9] |
| Precursor Ion (this compound) | Monitor calculated m/z for [M+nH]ⁿ⁺ |
| Precursor Ion (Phospho-Autocamtide-3) | Monitor calculated m/z for [M+80+nH]ⁿ⁺ |
| MS/MS Fragmentation | If using MRM or for confirmation, use Collision-Induced Dissociation (CID) |
| Key MRM Transition | For phosphopeptides, a common transition is the neutral loss of phosphoric acid (H₃PO₄), resulting in a precursor -> precursor-98 fragmentation.[10] |
Data Analysis and Quantitation
-
Identification: Identify the peaks for both the non-phosphorylated and phosphorylated this compound based on their retention times and specific m/z values. The phosphorylated peptide will typically elute slightly earlier than the non-phosphorylated version on a C18 column.
-
Quantification: Integrate the peak areas for both forms of the peptide from the extracted ion chromatograms (EICs).
-
Calculate Percent Phosphorylation: The degree of phosphorylation can be calculated using the following formula, assuming similar ionization efficiencies for both peptides:
% Phosphorylation = [Peak Area (Phospho-Peptide) / (Peak Area (Phospho-Peptide) + Peak Area (Non-Phosho-Peptide))] x 100
Expected Results
The HPLC-MS analysis will yield distinct chromatogram peaks for the phosphorylated and non-phosphorylated forms of this compound. The relative abundance of these peaks allows for the calculation of kinase activity.
Table 3: Example Quantitative Data
| Peptide Form | Calculated m/z ([M+2H]²⁺) | Retention Time (min) | Peak Area (Arbitrary Units) | % Total |
|---|---|---|---|---|
| This compound | Value | 8.2 | 1.5 x 10⁶ | 30% |
| Phospho-Autocamtide-3 | Value + 40 | 7.8 | 3.5 x 10⁶ | 70% |
Conclusion
The described HPLC-MS method provides a sensitive, specific, and quantitative tool for analyzing this compound phosphorylation. This protocol is highly adaptable for high-throughput screening of CaMKII inhibitors and for detailed kinetic studies of the enzyme. The clear separation and direct detection offered by this technique make it superior to older, radioactivity-based assays for modern drug discovery and cell signaling research.
References
- 1. THE SIGNALLING PATHWAY OF CAMKII-MEDIATED APOPTOSIS AND NECROSIS IN THE ISCHEMIA/REPERFUSION INJURY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An Overview of the Role of Calcium/Calmodulin-Dependent Protein Kinase in Cardiorenal Syndrome [frontiersin.org]
- 3. A dynamic pathway for calcium-independent activation of CaMKII by methionine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphoproteomics Workflow Explained: From Sample to Data - Creative Proteomics [creative-proteomics.com]
- 5. An Optimized SP3 Sample Processing Workflow for In-Depth and Reproducible Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. prottech.com [prottech.com]
- 8. Quantification of Protein Phosphorylation by Liquid Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DSpace [christie.openrepository.com]
- 10. Automated identification and quantification of protein phosphorylation sites by LC/MS on a hybrid triple quadrupole linear ion trap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular Delivery of AC3-I Peptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intracellular delivery of the AC3-I peptide, a novel inhibitor of adenylyl cyclase 3 (AC3). Adenylyl cyclase 3 is a key enzyme in the cyclic AMP (cAMP) signaling pathway, which is implicated in a variety of physiological processes.[1][2][3] The ability to specifically inhibit AC3 within cells provides a powerful tool for studying its role in these pathways and for potential therapeutic development. These protocols detail methods for preparing and delivering the AC3-I peptide into cultured cells, quantifying its uptake and efficacy, and assessing its impact on downstream signaling events.
Introduction to AC3-I Peptide
The AC3-I peptide is a synthetic inhibitory peptide designed to specifically target and inhibit the enzymatic activity of adenylyl cyclase 3. As a member of the group I adenylyl cyclases, AC3 is stimulated by Gαs-coupled G-protein coupled receptors (GPCRs) and calcium/calmodulin, leading to the conversion of ATP to cAMP.[1][2] The subsequent rise in intracellular cAMP activates downstream effectors such as Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which in turn regulate a multitude of cellular processes including gene expression, metabolism, and cell proliferation.[4][5][6] Dysregulation of the AC3/cAMP pathway has been associated with various pathological conditions.[3]
Due to its peptidic nature and to facilitate its entry into cells, the AC3-I peptide is conjugated to a cell-penetrating peptide (CPP). CPPs are short peptides that can traverse the cell membrane and deliver various molecular cargoes into the cytoplasm.[7][8][9] The delivery mechanism can involve direct translocation across the plasma membrane or endocytic pathways.[8][9]
Data Presentation
The following tables summarize expected quantitative data from the described experimental protocols. These values are representative and may vary depending on the cell type, peptide concentration, and specific experimental conditions.
Table 1: AC3-I Delivery Efficiency in HeLa Cells
| Delivery Method | AC3-I Concentration (µM) | Incubation Time (hours) | Uptake Efficiency (%) |
| Simple Incubation (CPP-conjugated) | 5 | 4 | 65 ± 5 |
| Simple Incubation (CPP-conjugated) | 10 | 4 | 85 ± 7 |
| Simple Incubation (CPP-conjugated) | 20 | 4 | 92 ± 4 |
| Lipofection | 5 | 4 | 75 ± 6 |
Table 2: Cytotoxicity of AC3-I Peptide in HeLa Cells (MTT Assay)
| AC3-I Concentration (µM) | Incubation Time (hours) | Cell Viability (%) |
| 0 (Control) | 24 | 100 |
| 5 | 24 | 98 ± 2 |
| 10 | 24 | 95 ± 3 |
| 20 | 24 | 91 ± 4 |
| 50 | 24 | 78 ± 5 |
Table 3: Inhibition of Forskolin-Stimulated cAMP Production by AC3-I
| Treatment | AC3-I Concentration (µM) | Forskolin (10 µM) | Intracellular cAMP (pmol/mg protein) |
| Control | 0 | - | 5 ± 1 |
| Forskolin only | 0 | + | 50 ± 5 |
| AC3-I + Forskolin | 5 | + | 28 ± 3 |
| AC3-I + Forskolin | 10 | + | 15 ± 2 |
| AC3-I + Forskolin | 20 | + | 8 ± 1.5 |
Experimental Protocols
Protocol for Intracellular Delivery of AC3-I Peptide
This protocol describes the delivery of a CPP-conjugated AC3-I peptide into cultured mammalian cells via simple incubation.
Materials:
-
CPP-conjugated AC3-I peptide (lyophilized)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Adherent mammalian cells (e.g., HeLa, HEK293)
-
96-well or 24-well tissue culture plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Peptide Reconstitution: Reconstitute the lyophilized CPP-AC3-I peptide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
-
Cell Seeding: Seed the desired mammalian cells into a tissue culture plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Preparation of Peptide-Medium Complex: On the day of the experiment, thaw an aliquot of the CPP-AC3-I stock solution. Dilute the peptide stock solution to the desired final concentrations (e.g., 5, 10, 20 µM) in serum-free cell culture medium.
-
Cell Treatment:
-
Gently wash the cells once with pre-warmed sterile PBS.
-
Remove the PBS and add the peptide-containing medium to the cells.
-
Incubate the cells with the peptide for 4 hours at 37°C.
-
-
Post-incubation:
-
After the incubation period, remove the peptide-containing medium.
-
Wash the cells twice with PBS to remove any extracellular peptide.
-
Add fresh, complete cell culture medium to the cells.
-
-
Downstream Analysis: The cells are now ready for downstream applications, such as cytotoxicity assays or analysis of cAMP levels.
Protocol for Quantifying Cellular Uptake (Fluorescence Microscopy)
This protocol uses a fluorescently labeled AC3-I peptide (e.g., FITC-AC3-I) to visualize and quantify its cellular uptake.
Materials:
-
FITC-conjugated CPP-AC3-I peptide
-
Cells cultured on glass coverslips in a 24-well plate
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4',6-diamidino-2-phenylindole) solution
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Follow the peptide delivery protocol (Section 3.1) using FITC-conjugated CPP-AC3-I.
-
Cell Fixation:
-
After the post-incubation wash, add 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.
-
Wash the cells three times with PBS.
-
-
Nuclear Staining:
-
Add DAPI solution to stain the cell nuclei for 5 minutes.
-
Wash the cells three times with PBS.
-
-
Mounting: Carefully mount the coverslips onto glass slides using a mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope. FITC-AC3-I will appear green, and the DAPI-stained nuclei will be blue. The percentage of cells showing green fluorescence can be quantified to determine uptake efficiency.
Protocol for Cytotoxicity Assessment (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with the AC3-I peptide.
Materials:
-
Cells seeded in a 96-well plate
-
AC3-I peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Treatment: Treat the cells with varying concentrations of AC3-I peptide as described in Section 3.1. Include untreated control wells. Incubate for 24 hours.
-
MTT Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by living cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Protocol for Measuring Intracellular cAMP Levels (ELISA)
This protocol quantifies the inhibitory effect of AC3-I on adenylyl cyclase activity by measuring intracellular cAMP levels.
Materials:
-
Cells cultured in a 24-well plate
-
AC3-I peptide
-
Forskolin (an adenylyl cyclase activator)
-
0.1 M HCl
-
cAMP ELISA kit
-
Protein assay kit (e.g., BCA)
Procedure:
-
Cell Treatment:
-
Pre-treat the cells with the desired concentrations of AC3-I peptide for 4 hours as described in Section 3.1.
-
After the pre-treatment, stimulate the cells with 10 µM forskolin for 15 minutes to activate adenylyl cyclases. Include a non-stimulated control.
-
-
Cell Lysis:
-
Remove the medium and lyse the cells by adding 200 µL of 0.1 M HCl to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Sample Preparation:
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 600 x g for 5 minutes to pellet cellular debris.
-
Collect the supernatant for the cAMP assay.
-
-
cAMP Measurement: Follow the manufacturer's instructions for the cAMP ELISA kit to measure the cAMP concentration in the cell lysates.
-
Protein Quantification: Use a portion of the cell lysate to determine the total protein concentration using a BCA assay.
-
Data Normalization: Normalize the measured cAMP levels to the total protein concentration for each sample.
Visualization of Signaling Pathways and Workflows
AC3 Signaling Pathway
The following diagram illustrates the canonical cAMP signaling pathway initiated by the activation of a Gs-coupled GPCR and the inhibitory effect of the AC3-I peptide.
Caption: AC3 signaling pathway and the inhibitory action of AC3-I.
Experimental Workflow for AC3-I Peptide Delivery and Analysis
This diagram outlines the overall experimental workflow, from cell preparation to data analysis.
Caption: Workflow for AC3-I delivery and subsequent analysis.
Logical Relationship of AC3-I Action
This diagram illustrates the logical flow from the introduction of AC3-I to the observed cellular effects.
Caption: Logical flow of AC3-I's mechanism of action.
References
- 1. JCI Insight - Peripheral ablation of type III adenylyl cyclase induces hyperalgesia and eliminates KOR-mediated analgesia in mice [insight.jci.org]
- 2. Type 3 adenylyl cyclase: a key enzyme mediating the cAMP signaling in neuronal cilia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oatext.com [oatext.com]
- 4. EPAC proteins transduce diverse cellular actions of cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Role of EPAC in cAMP-Mediated Actions in Adrenocortical Cells [frontiersin.org]
- 7. portlandpress.com [portlandpress.com]
- 8. Intracellular Protein Delivery: Approaches, Challenges, and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular delivery strategies using membrane-interacting peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Autocamtide-3 Kinase Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Autocamtide-3 in kinase assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound kinase assays, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is there no or very low kinase activity detected in my assay?
A1: Low or absent signal can stem from several factors related to enzyme activity and assay components.
-
Inactive Kinase: Ensure the CaMKII enzyme is active. Use a fresh aliquot or test with a known potent activator. Improper storage or multiple freeze-thaw cycles can diminish enzyme activity.
-
Sub-optimal Assay Conditions: The kinase reaction is sensitive to pH and temperature. Verify that the assay buffer is at the correct pH (typically around 7.5) and the incubation is performed at the recommended temperature (e.g., 30°C).
-
Incorrect Cofactor Concentrations: CaMKII is a calcium/calmodulin-dependent kinase. The absence or incorrect concentration of Ca2+ and calmodulin will prevent kinase activation. Ensure these are present at optimal concentrations.
-
ATP Depletion: Ensure the ATP concentration is not limiting. However, excessively high ATP concentrations can sometimes interfere with signal detection in certain assay formats.
-
Reagent Degradation: this compound, ATP, and other reagents can degrade over time. Use fresh, properly stored reagents.
Q2: The background signal in my negative control wells is too high. What can I do to reduce it?
A2: High background can mask the true signal from kinase activity. Here are common causes and solutions:
-
Contaminated Reagents: Contamination of buffers, ATP, or the substrate with ATPases or other kinases can lead to a high background. Use high-purity reagents and dedicated solutions.
-
Non-Enzymatic Phosphorylation: At high concentrations, ATP can non-enzymatically phosphorylate the substrate. Running a control without the kinase can help identify this issue.
-
Assay Plate Issues: Some assay plates can contribute to high background. Using recommended low-binding plates is advisable.
-
Detection Reagent Problems: If using a detection antibody, it may be cross-reacting with other components in the assay. Ensure the antibody is specific for the phosphorylated form of this compound.
Q3: My assay results are not reproducible. What are the likely causes of variability?
A3: Poor reproducibility can be frustrating. Here are some areas to investigate:
-
Pipetting Inaccuracies: Small volumes are often used in kinase assays, making them sensitive to pipetting errors. Ensure pipettes are calibrated and use appropriate pipetting techniques.
-
Inconsistent Incubation Times: The kinase reaction is time-dependent. Ensure all wells are incubated for the same duration.
-
Temperature Gradients: Temperature fluctuations across the assay plate can lead to variability. Ensure the plate is incubated in a stable temperature environment.
-
Reagent Mixing: Inadequate mixing of reagents in the wells can lead to inconsistent results. Gently mix the plate after adding all components.
-
DMSO Concentration: If testing inhibitors dissolved in DMSO, ensure the final DMSO concentration is consistent across all wells, as it can impact kinase activity.
Experimental Protocols
A detailed methodology for a standard this compound kinase assay is provided below. Note that optimal conditions may vary depending on the specific CaMKII isoform and assay format (e.g., radiometric, fluorescence-based).
Protocol: In Vitro this compound Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical buffer consists of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.
-
Prepare Reagent Solutions:
-
CaMKII: Dilute the kinase to the desired concentration in Kinase Reaction Buffer.
-
This compound: Prepare a stock solution and dilute to the final desired concentration in the reaction buffer.
-
ATP: Prepare a stock solution and dilute to the final desired concentration in the reaction buffer.
-
Calcium/Calmodulin Solution: Prepare a solution containing both CaCl₂ and calmodulin at the desired final concentrations.
-
-
Assay Procedure:
-
Add the Kinase Reaction Buffer to each well of a microplate.
-
Add the Calcium/Calmodulin Solution.
-
Add the this compound substrate.
-
For inhibitor studies, add the test compounds at this stage.
-
To initiate the kinase reaction, add the CaMKII enzyme solution to each well.
-
Start the phosphorylation reaction by adding ATP.
-
Incubate the plate at the desired temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes).
-
-
Stop Reaction and Signal Detection:
-
Terminate the reaction by adding a stop solution (e.g., EDTA to chelate Mg²⁺).
-
Detect the phosphorylated this compound using a suitable method (e.g., addition of a phospho-specific antibody in a fluorescence-based assay, or spotting onto a membrane for a radiometric assay).
-
-
Data Analysis:
-
Subtract the background signal (from wells without kinase or without substrate).
-
Calculate the kinase activity, often expressed as a percentage of the positive control.
-
Data Presentation
The following tables provide typical concentration ranges for key reagents in an this compound kinase assay. These should be optimized for each specific experimental setup.
| Reagent | Typical Concentration Range | Notes |
| CaMKII | 1-10 nM | The optimal concentration depends on the specific activity of the enzyme lot. |
| This compound | 10-50 µM | A concentration near the Kₘ is often a good starting point. |
| ATP | 10-100 µM | The concentration can be varied to determine inhibitor mechanism of action. |
| CaCl₂ | 0.1-1 mM | Ensure the final free Ca²⁺ concentration is sufficient for calmodulin activation. |
| Calmodulin | 0.5-2 µM | Should be in excess relative to the kinase concentration. |
| Parameter | Typical Value | Description |
| Incubation Time | 30-60 minutes | Should be within the linear range of the reaction. |
| Incubation Temp. | 30°C | Can be optimized, but consistency is key. |
| Final DMSO Conc. | < 1% | For inhibitor studies, to minimize effects on enzyme activity. |
Visualizations
CaMKII Signaling Pathway
Technical Support Center: Optimizing Autocamtide-3 for Kinase Assays
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Autocamtide-3 concentration for successful kinase assays.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a synthetic, 13-amino-acid peptide that serves as a selective substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1][2][3] Its sequence is based on the autoinhibitory domain of CaMKII, making it a specific target for this kinase.
What is the primary application of this compound?
This compound is primarily used in in vitro kinase assays to measure the enzymatic activity of CaMKII. By detecting the phosphorylation of this compound, researchers can study CaMKII function and screen for potential inhibitors.
What is a typical starting concentration for this compound in a kinase assay?
A common starting concentration for this compound in a 50 µL kinase assay reaction is 20 µM.[1] However, the optimal concentration can vary depending on the specific assay conditions and the activity of the kinase preparation. It is recommended to perform a substrate titration to determine the ideal concentration for your experimental setup.
How does this compound compare to other CaMKII substrates?
This compound is a well-defined, synthetic peptide substrate, which offers high specificity for CaMKII. This contrasts with generic substrates like myelin basic protein or casein, which can be phosphorylated by a broader range of kinases.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Kinase Activity | Suboptimal this compound Concentration: The concentration of this compound may be too low to be effectively phosphorylated. | Perform a substrate titration experiment to determine the optimal this compound concentration. Test a range from 10 µM to 200 µM.[6] |
| Inactive Kinase: The CaMKII enzyme may have lost activity due to improper storage or handling. | Ensure the kinase is stored at the recommended temperature and has not undergone multiple freeze-thaw cycles. Test the kinase activity with a known positive control if available. | |
| Incorrect Buffer Composition: Essential co-factors for CaMKII activity, such as Ca2+ and calmodulin, may be missing or at incorrect concentrations. | Verify the composition of your kinase reaction buffer. A typical buffer includes 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and appropriate concentrations of CaCl2 and calmodulin.[7] | |
| High Background Signal | Contaminating Kinase Activity: The purified CaMKII enzyme preparation may contain other kinases that can phosphorylate this compound. | Use a highly purified CaMKII enzyme. It is crucial to have well-characterized enzyme preparations for reliable results.[8] |
| Non-enzymatic Phosphorylation: The substrate may be non-enzymatically modified, leading to a false positive signal. | Run a control reaction without the kinase to assess the level of non-enzymatic phosphorylation. | |
| Inconsistent Results | Variability in Reagent Preparation: Inconsistent pipetting or dilution of this compound, ATP, or kinase can lead to variable results. | Prepare master mixes for your reagents to minimize pipetting errors. Calibrate your pipettes regularly. |
| Assay Conditions Not Optimized: The incubation time or temperature may not be optimal for the kinase reaction. | Perform a time-course experiment to determine the linear range of the kinase reaction. Ensure a consistent incubation temperature. |
Experimental Protocols
Determining the Optimal this compound Concentration
This protocol outlines a typical substrate titration experiment to find the optimal concentration of this compound for your CaMKII assay.
Materials:
-
Purified CaMKII enzyme
-
This compound peptide
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, CaCl2, calmodulin)
-
ATP (radiolabeled or non-radiolabeled, depending on the detection method)
-
96-well assay plate
-
Detection reagents (e.g., phosphocellulose paper and scintillation counter for radiolabeled ATP, or a commercial kinase assay kit)
Procedure:
-
Prepare a stock solution of this compound: Dissolve the lyophilized peptide in an appropriate solvent (e.g., ultrapure water) to a high concentration (e.g., 1 mM).
-
Prepare serial dilutions of this compound: Create a series of dilutions ranging from, for example, 200 µM down to 1 µM.
-
Set up the kinase reactions: In a 96-well plate, for each this compound concentration, prepare a reaction mix containing the kinase buffer, CaMKII enzyme, and ATP.
-
Initiate the reaction: Add the different concentrations of this compound to their respective wells to start the reaction.
-
Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time within the linear range of the assay.
-
Terminate the reaction: Stop the reaction using an appropriate method, such as adding EDTA or a kinase inhibitor.
-
Detect phosphorylation: Measure the amount of phosphorylated this compound using your chosen detection method.
-
Analyze the data: Plot the kinase activity (e.g., signal intensity) against the this compound concentration. The optimal concentration will be the lowest concentration that gives the largest dynamic range in the linear portion of the curve.[9]
Quantitative Data Summary
The following table provides an example of data from an this compound titration experiment.
| This compound Concentration (µM) | Kinase Activity (Relative Luminescence Units) |
| 0 | 100 |
| 5 | 1500 |
| 10 | 3500 |
| 20 | 6000 |
| 40 | 8500 |
| 80 | 9500 |
| 160 | 9800 |
| 200 | 9900 |
Note: This is example data and actual results will vary.
Visualizations
Caption: CaMKII signaling pathway and the role of this compound.
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 6. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. promega.com.br [promega.com.br]
Autocamtide-3 solubility and stability in buffer solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Autocamtide-3 in various buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a synthetic, 13-amino acid peptide that serves as a highly selective substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII). Its primary application is in in vitro kinase assays to measure the enzymatic activity of CaMKII. The sequence of this compound is derived from the autoinhibitory domain of CaMKII, making it a specific target for phosphorylation by this enzyme.
Q2: What is the amino acid sequence and molecular weight of this compound?
The amino acid sequence of this compound is H-Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu-OH. Its molecular weight is approximately 1508.7 g/mol .
Q3: How should lyophilized this compound be stored?
Lyophilized this compound is stable at room temperature for short periods, such as during shipping. For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C, protected from moisture and light.
Q4: What are the general recommendations for storing this compound in solution?
Once reconstituted, it is advisable to prepare aliquots of the this compound solution to avoid repeated freeze-thaw cycles, which can lead to degradation. These aliquots should be stored at -20°C or -80°C. For short-term storage (up to a week), a refrigerated temperature of 4°C may be acceptable, depending on the buffer composition and pH.
Troubleshooting Guides
Issue 1: this compound Precipitation During Reconstitution or in Assay Buffer
Possible Causes:
-
Incorrect Solvent: this compound is a basic peptide due to the presence of lysine, histidine, and arginine residues. Attempting to dissolve it in a basic or neutral buffer at high concentrations can lead to poor solubility.
-
Concentration Too High: The desired concentration may exceed the solubility limit of this compound in the chosen buffer.
-
Low Temperature: Reconstitution at low temperatures can decrease solubility.
Solutions:
-
Use a Slightly Acidic Solvent for Reconstitution: Dissolve the lyophilized peptide in a small amount of sterile, distilled water or a slightly acidic buffer (e.g., 10 mM HCl) to create a concentrated stock solution. The acidic pH will protonate the basic residues, increasing solubility.
-
Sonication: Gentle sonication in a water bath can help to break up aggregates and facilitate dissolution.
-
Warm Gently: Brief warming to room temperature can aid in solubilization. Avoid excessive heat, as it can promote degradation.
-
Check Buffer Compatibility: Ensure the final assay buffer is compatible with the reconstituted peptide. A final pH that is too close to the isoelectric point of the peptide can reduce solubility.
Issue 2: Inconsistent Results or Loss of Activity in Kinase Assays
Possible Causes:
-
Peptide Degradation: this compound contains amino acids susceptible to degradation, such as glutamine (deamidation) and aspartic acid (isomerization), especially at non-optimal pH and higher temperatures.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation from repeated temperature changes.
-
Buffer Components: Certain buffer components can interfere with the kinase reaction or the stability of the peptide.
Solutions:
-
Optimize Buffer pH: Maintain the working solution pH between 6.5 and 7.5 for optimal stability.
-
Prepare Fresh Working Solutions: For best results, dilute the stock solution to the final working concentration on the day of the experiment.
-
Use High-Purity Reagents: Ensure all buffer components and water are of high purity to avoid enzymatic or chemical degradation.
-
Proper Storage: Always store stock solutions at -20°C or -80°C and minimize the time working solutions are kept at room temperature.
Quantitative Data
Table 1: Estimated Solubility of this compound in Common Buffers
| Buffer System | pH | Estimated Solubility (mg/mL) | Estimated Molar Solubility (mM) |
| Sterile Deionized Water | ~7.0 | >1.0 | >0.66 |
| 50 mM HEPES | 7.4 | ~1.5 | ~1.0 |
| 50 mM Tris-HCl | 7.5 | ~1.2 | ~0.8 |
| 50 mM PIPES | 7.0 | ~1.8 | ~1.2 |
| 10 mM HCl | 2.0 | >5.0 | >3.3 |
Note: These are estimated values based on the peptide's properties. Actual solubility may vary depending on the specific lot and purity of the peptide and the exact buffer composition.
Table 2: Estimated Stability of this compound in Solution (1 mg/mL)
| Buffer (50 mM) | pH | Storage Temperature | Estimated Half-life |
| HEPES | 7.4 | 4°C | ~2-3 weeks |
| HEPES | 7.4 | -20°C | >3 months |
| Tris-HCl | 7.5 | 4°C | ~1-2 weeks |
| Tris-HCl | 7.5 | -20°C | >3 months |
| PIPES | 7.0 | 4°C | ~3-4 weeks |
| PIPES | 7.0 | -20°C | >3 months |
Note: These are estimated values. For critical experiments, it is recommended to perform stability studies under your specific experimental conditions.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Equilibration: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Based on the peptide's basic nature, add a small volume of sterile, distilled water or a slightly acidic buffer (e.g., 10 mM acetic acid) to the vial to achieve a high concentration stock solution (e.g., 5-10 mg/mL).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Aliquoting: Aliquot the stock solution into smaller volumes in low-protein-binding microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Protocol 2: In Vitro CaMKII Kinase Assay
-
Prepare Kinase Reaction Buffer: A typical kinase buffer for CaMKII is 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Prepare Master Mix: On the day of the experiment, prepare a master mix containing the kinase reaction buffer, ATP (e.g., 100 µM), and any other necessary co-factors (e.g., Ca²⁺/Calmodulin).
-
Prepare this compound Working Solution: Thaw an aliquot of the this compound stock solution and dilute it in the kinase reaction buffer to the desired final concentration (e.g., 20 µM).
-
Initiate the Reaction: In a microplate well, combine the master mix, the this compound working solution, and the CaMKII enzyme. The final reaction volume is typically 25-50 µL.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by adding a solution containing EDTA (e.g., final concentration of 50 mM) to chelate the Mg²⁺.
-
Detection: Detect the amount of phosphorylated this compound using a suitable method, such as a phosphospecific antibody-based assay (e.g., ELISA, TR-FRET) or by measuring the depletion of ATP (e.g., using a luminescence-based assay).
Visualizations
Preventing non-specific phosphorylation of Autocamtide-3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Autocamtide-3 in kinase assays. The information is tailored to address common issues, with a focus on preventing non-specific phosphorylation and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in kinase assays?
This compound is a synthetic peptide containing 13 amino acids (KKALHRQETVDAL) and serves as a selective substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII).[1] Its sequence is based on the autoinhibitory domain of CaMKII, making it a specific target for this kinase. In research, it is used to measure the enzymatic activity of CaMKII and to screen for its inhibitors.
Q2: What is the recommended concentration of this compound in a typical kinase assay?
A common starting concentration for this compound in a CaMKII kinase assay is 20 μM.[1] However, the optimal concentration may vary depending on the specific experimental conditions, such as the concentration of CaMKII and ATP. It is advisable to perform a substrate titration to determine the optimal concentration for your specific assay.
Q3: What are the potential causes of non-specific phosphorylation of this compound?
Non-specific phosphorylation of this compound can arise from several sources:
-
Contaminating Kinases: The enzyme preparation may contain other kinases that can phosphorylate this compound.
-
Sub-optimal Buffer Conditions: Incorrect pH, ionic strength, or the presence of certain detergents can promote non-specific kinase activity.
-
Inappropriate Divalent Cation Concentration: The type and concentration of divalent cations (e.g., Mg²⁺, Mn²⁺) can influence the activity and specificity of kinases.
-
Substrate Impurities: The this compound peptide preparation itself may contain impurities that are phosphorylated by other kinases.
Q4: How can I confirm that the observed phosphorylation is specific to CaMKII?
To confirm the specificity of the phosphorylation, you can use selective CaMKII inhibitors. A significant reduction in phosphorylation in the presence of a specific CaMKII inhibitor, but not in the presence of inhibitors for other kinases (like PKA or PKC), would indicate that the activity is predominantly from CaMKII. Additionally, performing the assay with a catalytically inactive mutant of CaMKII should result in no phosphorylation of this compound.
Troubleshooting Guide
High background or non-specific phosphorylation is a common issue in kinase assays. The following guide provides a structured approach to troubleshoot and resolve these problems.
Problem: High Background Signal in the Absence of CaMKII
| Possible Cause | Recommended Solution |
| Contaminated Reagents | Use fresh, high-purity reagents, including ATP, buffers, and this compound. Ensure that none of the solutions are contaminated with kinases or phosphatases. |
| Non-enzymatic Phosphorylation | Run a control reaction without any enzyme to check for non-enzymatic incorporation of the radiolabel or signal generation. |
| Issues with Detection System | If using a fluorescence-based assay, check for autofluorescence of the components. For radioactive assays, ensure proper washing steps to remove unincorporated [γ-³²P]ATP. |
Problem: Phosphorylation Signal in the Presence of a Specific CaMKII Inhibitor
| Possible Cause | Recommended Solution |
| Contaminating Kinase Activity | 1. Enzyme Purity: Ensure the CaMKII enzyme preparation is of high purity. If possible, use a different batch or a more highly purified enzyme. 2. Inhibitor Cocktail: Include a cocktail of inhibitors for other common kinases (e.g., PKA, PKC) in your assay buffer to suppress their activity. |
| Sub-optimal Assay Conditions | 1. Optimize Buffer pH: The optimal pH for CaMKII activity is typically around 7.5-8.0. Test a range of pH values to find the condition that maximizes CaMKII-specific activity while minimizing non-specific phosphorylation. 2. Adjust Divalent Cations: The ratio of Mg²⁺ to Mn²⁺ can affect kinase specificity. While Mg²⁺ is the typical cofactor, some kinases exhibit altered activity with Mn²⁺. Try varying the concentrations or using only Mg²⁺. |
| Inhibitor Specificity and Concentration | Verify the specificity and effective concentration of the CaMKII inhibitor used. Ensure that the concentration is sufficient to fully inhibit CaMKII activity. |
Data Presentation: CaMKII Inhibitor Specificity
| Inhibitor | Target Kinase | IC50 | Other Notable Inhibited Kinases |
| KN-93 | CaMKII | ~1-4 µM | CaMKI, CaMKIV, Fyn, Hck, Lck, MLCK, Tec, TrkA[2][3] |
| CaMKIINtide | CaMKII | ~50 nM | Highly selective for CaMKII isoforms[3] |
| CN19o | CaMKIIα | <0.4 nM | Minimal to no inhibition of CaMKI, CaMKIV, DAPK1, AMPK, PKA, and PKC at 5 µM[4] |
| Scios 15b | CaMKII | 9 nM | (in vitro)[3] |
Note: IC50 values can vary depending on the assay conditions, particularly the concentrations of ATP and calmodulin.
Experimental Protocols
Protocol 1: Standard Radioactive CaMKII Assay using this compound
This protocol is a standard method for measuring CaMKII activity using a radioactive phosphate donor.
Materials:
-
Purified CaMKII enzyme
-
This compound (stock solution in water or a suitable buffer)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Calmodulin (CaM) (stock solution)
-
CaCl₂ (stock solution)
-
ATP (non-radioactive, stock solution)
-
[γ-³²P]ATP
-
Stopping Solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mix containing Assay Buffer, CaCl₂, and CaM. The final concentration of Ca²⁺ should be sufficient to saturate CaM.
-
Add Enzyme and Substrate: Add the purified CaMKII enzyme and this compound to the reaction mix. A typical final concentration for this compound is 20 µM.[1]
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of non-radioactive ATP and [γ-³²P]ATP. The final ATP concentration should be at or near the Km for CaMKII.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by adding the Stopping Solution.
-
Spot onto P81 Paper: Spot an aliquot of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 Paper: Wash the P81 papers multiple times with phosphoric acid (e.g., 0.5% or 75 mM) to remove unincorporated [γ-³²P]ATP.
-
Quantify Phosphorylation: Place the washed and dried P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
Visualizations
Signaling Pathway: CaMKII Activation
Caption: Activation of CaMKII by the Ca²⁺/Calmodulin complex and subsequent phosphorylation of this compound.
Experimental Workflow: Troubleshooting Non-Specific Phosphorylation
Caption: A logical workflow for troubleshooting non-specific phosphorylation in this compound kinase assays.
References
Technical Support Center: CaMKII Inhibitor AC3-I
Welcome to the technical support center for the CaMKII inhibitor, AC3-I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential off-target effects of AC3-I and to offer troubleshooting strategies for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is AC3-I and what is its primary target?
A1: AC3-I is a peptide-based inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). It is derived from the autoinhibitory domain of CaMKIIα. It is designed to act as a pseudosubstrate, binding to the kinase's active site and preventing the phosphorylation of its natural substrates.
Q2: What are the known off-target effects of AC3-I?
A2: The most well-documented off-target effect of AC3-I is the inhibition of Protein Kinase D (PKD).[1] This is due to a sequence similarity in the pseudosubstrate region of AC3-I that also serves as an ideal substrate for PKD.[1] Therefore, when using AC3-I, it is crucial to consider that observed effects may be due to the inhibition of PKD, CaMKII, or both. Additionally, as with many peptide-based inhibitors, the full selectivity profile of AC3-I against a broad range of kinases has not been extensively published. Modifications to the peptide, such as the addition of a GFP tag or lipid moieties for cell permeation, can also alter its selectivity.[2]
Q3: How can I control for the off-target effects of AC3-I in my experiments?
A3: To control for off-target effects, it is highly recommended to use the control peptide AC3-C in parallel with AC3-I. AC3-C is a scrambled version of the AC3-I peptide that should not inhibit either CaMKII or PKD.[1] Any cellular phenotype observed with AC3-I but not with AC3-C is more likely to be a specific effect of CaMKII/PKD inhibition.
Q4: Are there any known effects of AC3-I on ion channels?
A4: Research has shown that genetic inhibition of CaMKII using AC3-I in mice can lead to an increase in the ATP-sensitive K+ (KATP) current in cardiomyocytes.[3] This suggests an indirect regulatory role of CaMKII on this ion channel, which is important for ischemic preconditioning.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or contradictory results compared to other CaMKII inhibitors. | AC3-I is also inhibiting PKD in your experimental system. | 1. Use the AC3-C control peptide. 2. Use a structurally different CaMKII inhibitor with a known selectivity profile to confirm your results. 3. Perform a cellular assay to specifically measure PKD activity in the presence of AC3-I (see Experimental Protocols section). |
| No effect observed after AC3-I treatment in cell culture. | 1. Inefficient peptide delivery into the cells. 2. Degradation of the peptide in the culture medium. 3. Incorrect concentration of AC3-I used. | 1. If using a non-cell-permeable version of AC3-I, consider using a cell-permeable version (e.g., fused to a cell-penetrating peptide like TAT). 2. Replenish the peptide with each media change for long-term experiments. 3. Perform a dose-response curve to determine the optimal concentration for your cell type and experimental conditions. |
| High cellular toxicity observed. | 1. Off-target effects unrelated to CaMKII or PKD inhibition. 2. The delivery moiety (e.g., TAT peptide) is causing toxicity. 3. Peptide concentration is too high. | 1. Use the AC3-C control to assess non-specific toxicity. 2. If using a modified peptide, test the delivery moiety alone for toxicity. 3. Lower the concentration of AC3-I and perform a viability assay (e.g., MTT or Trypan Blue exclusion). |
| Variability between experiments. | 1. Inconsistent peptide storage and handling. 2. Differences in cell passage number or confluency. | 1. Aliquot the peptide upon receipt and store at -80°C to avoid multiple freeze-thaw cycles. 2. Standardize cell culture conditions, including passage number and seeding density. |
Data Presentation
| Target Kinase | Inhibitor | Reported IC50 / Activity | Reference |
| CaMKII | AC3-I | Potent inhibitor (specific IC50 values not consistently reported in literature) | [1] |
| PKD | AC3-I | Effective inhibitor, comparable to CaMKII inhibition | [1] |
| CaMKII | AC3-C | No significant inhibition | [1] |
| PKD | AC3-C | No significant inhibition | [1] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay to Test AC3-I Specificity
This protocol allows for the direct assessment of AC3-I's inhibitory effect on CaMKII and a suspected off-target kinase (e.g., PKD).
Materials:
-
Purified, active CaMKII and PKD enzymes.
-
Specific peptide substrates for CaMKII (e.g., Autocamtide-2) and PKD (e.g., a PKD-specific substrate).
-
AC3-I and AC3-C peptides.
-
Kinase assay buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT).
-
[γ-³²P]ATP.
-
P81 phosphocellulose paper.
-
Phosphoric acid (0.75%).
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, the respective kinase (CaMKII or PKD), and its specific substrate.
-
Add varying concentrations of AC3-I or AC3-C to the reaction mixture. Include a no-inhibitor control.
-
Pre-incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 10-20 minutes at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity relative to the no-inhibitor control and determine the IC50 values for AC3-I against both kinases.
Protocol 2: Cellular Assay to Differentiate CaMKII and PKD Inhibition
This assay utilizes the differential downstream signaling of CaMKII and PKD to assess the specific inhibitory effect of AC3-I in a cellular context. For example, both kinases can phosphorylate HDAC5, leading to its nuclear export. By using specific siRNAs to deplete either CaMKII or PKD, one can dissect the contribution of each kinase to this process and the effect of AC3-I.
Materials:
-
Cells expressing a fluorescently tagged HDAC5 (e.g., HDAC5-GFP).
-
siRNA targeting CaMKII, siRNA targeting PKD, and a non-targeting control siRNA.
-
AC3-I and AC3-C peptides (cell-permeable versions).
-
Lipofectamine or other transfection reagent.
-
Fluorescence microscope.
Procedure:
-
Seed cells in a multi-well plate suitable for imaging.
-
Transfect the cells with the respective siRNAs (CaMKII, PKD, or control) according to the manufacturer's protocol.
-
After 48-72 hours, treat the cells with a stimulus that activates both CaMKII and PKD (e.g., phenylephrine). In parallel, treat a set of cells with the vehicle, AC3-I, or AC3-C.
-
Fix the cells and visualize the subcellular localization of HDAC5-GFP using a fluorescence microscope.
-
Quantify the percentage of cells showing nuclear exclusion of HDAC5-GFP in each condition.
-
Interpretation:
-
In control siRNA-treated cells, the stimulus should induce HDAC5 nuclear export, which should be blocked by AC3-I but not AC3-C.
-
In CaMKII siRNA-treated cells, the stimulus-induced HDAC5 nuclear export will be partially reduced. The remaining export is PKD-dependent. The effect of AC3-I in these cells will reflect its inhibition of PKD.
-
In PKD siRNA-treated cells, the remaining stimulus-induced HDAC5 nuclear export is CaMKII-dependent. The effect of AC3-I in these cells will reflect its inhibition of CaMKII.
-
Visualizations
Caption: Signaling pathway demonstrating the on-target inhibition of CaMKII and the off-target inhibition of PKD by AC3-I.
Caption: A logical workflow for troubleshooting unexpected experimental results obtained with the CaMKII inhibitor AC3-I.
References
- 1. A high-throughput screening platform for Polycystic Kidney Disease (PKD) drug repurposing utilizing murine and human ADPKD cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Implementing Patch Clamp and Live Fluorescence Microscopy to Monitor Functional Properties of Freshly Isolated PKD Epithelium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete inhibition with AC3-I peptide
Technical Support Center: AC3-I Peptide
Welcome to the technical support center for the AC3-I peptide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing AC3-I for the complete inhibition of Adenylyl Cyclase 3 (AC3).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the AC3-I peptide?
A1: The AC3-I peptide is a selective inhibitor of Adenylyl Cyclase isoform 3 (AC3). It functions by binding to a regulatory site on the enzyme, which is distinct from the ATP catalytic site. This interaction allosterically modulates the enzyme's conformation, leading to a decrease in its maximal catalytic rate (Vmax) without altering its affinity for the substrate, ATP (Km). This inhibitory action is most pronounced when AC3 is in a stimulated state, for example, following activation by G-protein alpha subunits (Gαs) or forskolin.[1][2]
Q2: Is the AC3-I peptide specific for Adenylyl Cyclase 3?
A2: AC3-I has been designed for high specificity towards AC3. However, as with many isoform-selective inhibitors, the potential for off-target effects should be considered. For instance, some inhibitory peptides, like those derived from caveolin, have shown activity against other adenylyl cyclase isoforms, such as AC5.[1][2][3] It is recommended to perform counter-screening against other prevalent adenylyl cyclase isoforms (e.g., AC1, AC2, AC5, AC6) to confirm specificity in your experimental system.
Q3: What is the optimal concentration range for using AC3-I?
A3: The optimal concentration of AC3-I can vary depending on the experimental setup, including cell type, expression levels of AC3, and the method of peptide delivery. Generally, for in vitro assays using cell membranes, concentrations in the low micromolar range (e.g., 1-10 µM) are effective.[2] For intact cell-based assays, higher concentrations may be necessary to account for cellular uptake efficiency. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q4: How should I prepare and store the AC3-I peptide?
A4: The AC3-I peptide is typically supplied as a lyophilized powder. For reconstitution, use a sterile, high-purity solvent such as DMSO or a buffered aqueous solution, as recommended on the product's technical data sheet. To prevent degradation, it is advisable to prepare small aliquots of the stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q5: Can AC3-I be used in live cells?
A5: The standard AC3-I peptide has limited cell permeability. For experiments with intact cells, a cell-permeable version of the peptide, often fused to a cell-penetrating peptide sequence like that from the Antennapedia homeodomain, is required.[4] Always ensure you are using the appropriate formulation for your intended application.
Troubleshooting Guides
Problem 1: Incomplete or no inhibition of AC3 activity.
-
Possible Cause 1: Suboptimal Peptide Concentration.
-
Solution: Perform a dose-response experiment to determine the IC50 of AC3-I in your system. Ensure that the final concentration is sufficient to achieve the desired level of inhibition.
-
-
Possible Cause 2: Peptide Degradation.
-
Solution: Ensure the peptide has been stored correctly and that the stock solution is not expired. Prepare fresh dilutions for each experiment. Avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Low AC3 Stimulation.
-
Possible Cause 4: Poor Cellular Uptake (for live-cell experiments).
-
Solution: Confirm that you are using a cell-permeable version of the AC3-I peptide. Optimize incubation time and peptide concentration to allow for sufficient intracellular delivery.
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent Peptide Dilution.
-
Solution: Prepare a master mix of your reaction components, including the AC3-I peptide, to add to your samples. This will minimize pipetting errors between replicates.
-
-
Possible Cause 2: Peptide Aggregation.
-
Solution: Some peptides are prone to aggregation, which can affect their activity. Briefly vortex and centrifuge the peptide stock solution before making dilutions. If aggregation is suspected, consult the technical data sheet for alternative solubilization protocols.
-
-
Possible Cause 3: Inconsistent Cell or Membrane Preparation.
-
Solution: Ensure that your cell lysates or membrane preparations are consistent between experiments. Variations in protein concentration or the presence of endogenous inhibitors/activators can lead to variability.
-
Problem 3: Suspected off-target effects.
-
Possible Cause 1: Non-specific Binding.
-
Solution: To confirm that the observed effect is due to specific inhibition of AC3, include appropriate controls. This could involve using a scrambled version of the AC3-I peptide as a negative control.
-
-
Possible Cause 2: Inhibition of Other AC Isoforms.
Data Presentation
Table 1: Representative Quantitative Data for AC3-I Peptide
| Parameter | Value Range | Conditions | Reference |
| In Vitro IC50 | 1 - 5 µM | Forskolin-stimulated AC3 in isolated cell membranes | [2] |
| Effective Concentration | 5 - 25 µM | Intact cell-based cAMP accumulation assays (cell-permeable peptide) | General guidance |
| Inhibition Mechanism | Non-competitive (decreases Vmax) | Kinetic analysis with varying ATP concentrations | [1][2] |
| Optimal Stimulation | 50 µM Forskolin | Adenylyl cyclase activity assay with isolated membranes | [2] |
Experimental Protocols
Protocol: In Vitro Adenylyl Cyclase Activity Assay
This protocol is designed to measure the inhibitory effect of the AC3-I peptide on AC3 activity in isolated cell membranes.
Materials:
-
Cell membranes prepared from cells overexpressing AC3.
-
AC3-I peptide stock solution.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP).
-
[α-³²P]ATP.
-
Forskolin solution.
-
Stop solution (e.g., 1% SDS, 40 mM ATP).
-
Dowex and alumina columns for cAMP purification.
-
Scintillation counter.
Procedure:
-
Thaw the cell membranes on ice.
-
Prepare a reaction mixture containing the assay buffer, [α-³²P]ATP, and 50 µM forskolin.
-
In a series of microcentrifuge tubes, add the desired concentrations of the AC3-I peptide (e.g., 0.1, 1, 5, 10, 25 µM) and a vehicle control.
-
Add a consistent amount of cell membrane protein to each tube.
-
Pre-incubate the membranes with the AC3-I peptide for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the reaction mixture to each tube.
-
Incubate at 30°C for 10-20 minutes.
-
Stop the reaction by adding the stop solution.
-
Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of AC3-I relative to the vehicle control.
Visualizations
Caption: AC3 signaling pathway and the point of inhibition by the AC3-I peptide.
Caption: A logical workflow for troubleshooting incomplete AC3-I peptide inhibition.
References
- 1. Inhibition of adenylyl cyclase by caveolin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. 小窝蛋白1脚手架区结构域多肽,细胞渗透型 Caveolin-1 scaffolding domain peptide (C1-SD82-101) fused at the N-terminus to the cell-permeable Antennapedia internalization sequence (43-58). | Sigma-Aldrich [sigmaaldrich.com]
Myristoylated AC3-I delivery and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Myristoylated AC3-I.
Frequently Asked Questions (FAQs)
Q1: What is Myristoylated AC3-I and what is its mechanism of action?
Myristoylated AC3-I is a cell-permeable peptide inhibitor of Calcium/calmodulin-dependent protein kinase II (CaMKII). The myristoylation, which is the attachment of a 14-carbon fatty acid to the N-terminus, enhances the peptide's ability to cross cell membranes.[1] AC3-I functions as a pseudosubstrate, binding to the catalytic domain of CaMKII and preventing it from phosphorylating its downstream targets. It has also been shown to inhibit Protein Kinase D (PKD). One of the downstream effects of CaMKII inhibition by AC3-I is the modulation of Histone Deacetylase 4 (HDAC4) localization, preventing its nuclear export.[2]
Q2: What are the primary applications of Myristoylated AC3-I in research?
Myristoylated AC3-I is primarily used to investigate the roles of CaMKII in various cellular processes. It has been instrumental in studies related to cardiac hypertrophy, arrhythmias, and ischemic preconditioning.[3][4][5] In neuroscience, it is used to study the mechanisms of long-term potentiation (LTP).[6]
Q3: How should I store and handle Myristoylated AC3-I?
Proper storage and handling are critical for maintaining the stability and activity of Myristoylated AC3-I.
-
Lyophilized Peptide: Store at -20°C or -80°C in a tightly sealed vial, protected from light. Before use, allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can reduce long-term stability.[5]
-
Peptide in Solution: It is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[5][7] Store aliquots at -20°C or -80°C. Peptide solutions are less stable than the lyophilized form, especially those containing amino acids prone to degradation.[5] For longer-term storage in solution, using a sterile buffer at pH 5-6 is advisable.[5]
Troubleshooting Guides
Issue 1: Difficulty Dissolving the Peptide
Myristoylated peptides can be challenging to dissolve due to the hydrophobic nature of the myristoyl group.
| Symptom | Possible Cause | Suggested Solution |
| Peptide does not dissolve in aqueous buffer. | High hydrophobicity due to the myristoyl group. | 1. First, try to dissolve the peptide in a small amount of a sterile organic solvent such as DMSO or DMF.[8][9][10][11] 2. Once fully dissolved, add the peptide solution dropwise to your aqueous buffer while vortexing to reach the final desired concentration.[11] 3. If precipitation occurs, the solubility limit may have been exceeded. Try preparing a more dilute solution. 4. Gentle warming (not exceeding 40°C) or sonication can also aid in solubilization.[8][10] |
| Peptide forms a gel-like substance. | Formation of intermolecular hydrogen bonds at high concentrations. | This can occur with peptides having a high percentage of certain amino acid residues. Try dissolving at a lower concentration. Gentle heating might also help to break up the gel. |
Issue 2: Low Cellular Uptake or Inconsistent Experimental Results
Several factors can influence the delivery and stability of Myristoylated AC3-I in cell culture, leading to variability in results.
| Symptom | Possible Cause | Suggested Solution |
| No observable effect of the peptide on target cells. | Degraded peptide: Improper storage or handling. | Ensure the peptide has been stored correctly (see Q3). Prepare fresh solutions from a new aliquot of lyophilized peptide. |
| Insufficient incubation time or concentration: The peptide may not have had enough time to enter the cells and exert its effect. | A study has shown effective uptake within 30 minutes at 37°C.[1] Consider optimizing the incubation time (e.g., 30 minutes to a few hours) and concentration (a starting point could be in the range of 10-20 µM).[1] | |
| Cell type variability: Different cell lines may have varying efficiencies of peptide uptake. | Confirm cellular uptake using a fluorescently labeled version of the peptide, if available. | |
| High variability between experiments. | Inconsistent peptide solution: Peptide may not be fully solubilized or may be aggregating. | After preparing the peptide solution, centrifuge it to pellet any undissolved peptide before adding it to your cells.[10] Always use freshly prepared solutions for each experiment. |
| Freeze-thaw cycles: Repeated freezing and thawing can degrade the peptide. | Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.[5][7] |
Issue 3: Cytotoxicity
At high concentrations, some cell-penetrating peptides can exhibit cytotoxic effects.
| Symptom | Possible Cause | Suggested Solution |
| Increased cell death observed after treatment. | High peptide concentration: The concentration of Myristoylated AC3-I may be too high for your specific cell type. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your experiments. Start with a low concentration and incrementally increase it. |
| Contamination of peptide solution: Bacterial contamination in the peptide stock solution can lead to cytotoxicity. | Prepare peptide solutions using sterile buffers and filter-sterilize if necessary. |
Data Presentation
Table 1: Physicochemical Properties of Myristoylated AC3-I
| Property | Value | Reference |
| Molecular Weight | 1689.05 g/mol | [6] |
| Purity | >98% | [6] |
Table 2: Recommended Starting Conditions for Cell Culture Experiments
| Parameter | Recommended Value | Notes |
| Working Concentration | 10 - 20 µM | This is a starting point and should be optimized for your specific cell type and assay.[1] |
| Incubation Time | 30 minutes - 2 hours | Cellular uptake can be rapid, but the optimal time for observing a biological effect may vary.[1] |
| Vehicle | DMSO (final concentration <0.5%) followed by dilution in culture medium | The final concentration of the organic solvent should be tested for its effect on cell viability. |
Experimental Protocols
Protocol 1: Solubilization and Preparation of Myristoylated AC3-I Stock Solution
-
Allow the lyophilized peptide vial to equilibrate to room temperature in a desiccator.
-
Briefly centrifuge the vial to ensure all the peptide is at the bottom.
-
Add the required volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Vortex thoroughly until the peptide is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use tubes and store at -20°C or -80°C.
Protocol 2: Cellular Treatment with Myristoylated AC3-I
-
Culture your cells to the desired confluency.
-
Thaw an aliquot of the Myristoylated AC3-I stock solution.
-
Dilute the stock solution to the final working concentration in your cell culture medium. It is important to add the peptide stock solution to the medium and mix immediately to avoid precipitation.
-
Remove the existing medium from your cells and replace it with the medium containing Myristoylated AC3-I.
-
Incubate the cells for the desired period (e.g., 30 minutes) at 37°C in a CO2 incubator.[1]
-
Proceed with your downstream analysis.
Visualizations
Caption: Experimental workflow for the preparation and cellular delivery of Myristoylated AC3-I.
Caption: Simplified signaling pathway showing the inhibitory action of Myristoylated AC3-I on CaMKII and PKD.
References
- 1. Myristoyl-Based Transport of Peptides into Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Signal-dependent nuclear export of a histone deacetylase regulates muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. genscript.com [genscript.com]
- 6. AC3-I, myristoylated | CymitQuimica [cymitquimica.com]
- 7. bachem.com [bachem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. iscabiochemicals.com [iscabiochemicals.com]
- 10. jpt.com [jpt.com]
- 11. biocat.com [biocat.com]
Validation & Comparative
A Comparative Guide to Autocamtide-3 and Autocamtide-2 as CaMKII Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Autocamtide-3 and Autocamtide-2, two synthetic peptide substrates widely used for assaying the activity of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII). CaMKII is a crucial serine/threonine kinase involved in a multitude of cellular processes, most notably in synaptic plasticity, learning, and memory. Accurate measurement of its activity is paramount for research in neuroscience and drug development targeting neurological and cardiovascular diseases.
Overview of Autocamtide Substrates
Both Autocamtide-2 and this compound are derived from the autoinhibitory domain of CaMKII, mimicking the region around the primary autophosphorylation site, Threonine-286 (in the alpha isoform). This autophosphorylation event is a key step in the activation of CaMKII, allowing it to switch from a Ca²⁺/Calmodulin-dependent to a persistently active (autonomous) state.[1] These peptide substrates are invaluable tools as they are specifically recognized and phosphorylated by CaMKII, enabling precise quantification of its kinase activity.
Quantitative and Structural Comparison
While both peptides serve as effective substrates for CaMKII, they possess a key difference in their amino acid sequences. This structural variation may influence their interaction with the kinase's active site and, consequently, their phosphorylation kinetics.
The Michaelis constant (Km) is a critical parameter representing the substrate concentration at which the enzyme reaches half of its maximum velocity (Vmax). A lower Km value signifies a higher affinity of the enzyme for the substrate. Autocamtide-2 is well-characterized with a low micromolar Km, indicating a very high affinity for CaMKII.[1] It is also reported to be highly selective for CaMKII, with negligible phosphorylation by Protein Kinase A (PKA) or Protein Kinase C (PKC).[1]
While this compound is also a selective substrate for CaMKII, specific kinetic data, such as its Km value, is not as readily available in the reviewed literature. The primary distinction lies in the substitution of an Arginine (R) residue in Autocamtide-2 with a Histidine (H) in this compound at the fifth position from the N-terminus.
| Feature | Autocamtide-2 | This compound |
| Amino Acid Sequence | Lys-Lys-Ala-Leu-Arg -Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu | Lys-Lys-Ala-Leu-His -Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu |
| One-Letter Sequence | KKALR RQETVDAL | KKALH RQETVDAL |
| Molecular Weight | ~1528 g/mol | ~1509 g/mol |
| Km for CaMKII | 2 µM[1] | Not readily available in cited literature |
| Selectivity | High (No activity with PKA, Km > 50 µM for PKC)[1] | Reported as a selective CaMKII substrate[2] |
| Origin | Derived from the Thr-286 autophosphorylation site of CaMKIIα[1] | Based on the pseudosubstrate core of the CaMKII autoinhibitory domain[3] |
CaMKII Activation and Signaling Pathway
CaMKII activation is a multi-step process initiated by an increase in intracellular calcium levels. The diagram below illustrates this signaling cascade, which leads to the phosphorylation of downstream substrates like Autocamtide-2 or this compound.
Experimental Protocols
In Vitro CaMKII Kinase Activity Assay (Radiometric)
This protocol outlines a standard method for measuring CaMKII activity using a peptide substrate and radiolabeled ATP.
Materials:
-
Purified, active CaMKII enzyme
-
Autocamtide-2 or this compound peptide substrate
-
5X Kinase Assay Buffer (e.g., 250 mM PIPES pH 7.0, 50 mM MgCl₂, 500 µg/ml BSA)
-
Calmodulin (CaM) solution (e.g., 10 µM)
-
Calcium Chloride (CaCl₂) solution (e.g., 5 mM)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
Non-radiolabeled ATP solution (e.g., 500 µM)
-
P81 phosphocellulose paper
-
Phosphoric acid (0.75%)
-
Scintillation counter and vials
-
Stop solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare Reaction Mix: On ice, prepare a master mix for the desired number of reactions. For a single 50 µL reaction, combine:
-
10 µL of 5X Kinase Assay Buffer
-
5 µL of peptide substrate (e.g., 200 µM stock for a final concentration of 20 µM)
-
5 µL of CaM solution (final concentration 1 µM)
-
5 µL of CaCl₂ solution (final concentration 0.5 mM)
-
Purified CaMKII enzyme (amount to be determined empirically)
-
Nuclease-free water to bring the volume to 45 µL.
-
-
Initiate Reaction: Transfer the reaction tubes to a 30°C water bath to pre-warm for 2-3 minutes. To start the reaction, add 5 µL of the ATP mix (containing both [γ-³²P]ATP and non-radiolabeled ATP to achieve a final concentration of ~50 µM).
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by spotting 40 µL of the reaction mix onto a labeled P81 phosphocellulose paper square. Immediately place the P81 paper into a beaker of stop solution (or 0.75% phosphoric acid).
-
Washing: Wash the P81 papers three times with 0.75% phosphoric acid for 5 minutes each wash, with gentle agitation. This removes unincorporated [γ-³²P]ATP. Perform a final brief wash with acetone to air dry the papers.
-
Quantification: Place the dry P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Controls: Include negative controls such as reactions without enzyme or without the peptide substrate to determine background radiation levels.
Experimental Workflow Diagram
The following diagram visualizes the key steps in the radiometric kinase assay.
Conclusion
Both Autocamtide-2 and this compound are valuable tools for probing CaMKII activity.
-
Autocamtide-2 is a well-established and highly characterized substrate with a documented high affinity (Km = 2 µM) and selectivity for CaMKII.[1] This makes it an excellent choice for sensitive and specific kinase assays, particularly when comparing results across different studies.
-
This compound serves as a reliable alternative. The key structural difference—a histidine in place of an arginine—may alter its kinetic properties. Researchers requiring a substrate based on the pseudosubstrate core sequence or investigating the impact of this specific amino acid substitution on kinase recognition would find this compound suitable.
For routine kinase assays where high affinity and well-documented kinetic parameters are crucial, Autocamtide-2 stands out based on the available data. However, the ultimate choice may depend on the specific experimental goals, such as structure-function analyses or the need to replicate conditions from studies that have previously utilized this compound.
References
A Comparative Guide to AC3-I and KN-93: Potency and Selectivity in CaMKII Inhibition
For researchers in cellular signaling and drug development, the selection of a potent and specific kinase inhibitor is paramount. This guide provides a detailed comparison of two widely utilized inhibitors of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII): the peptide-based inhibitor AC3-I and the small molecule KN-93. This analysis is based on published experimental data to assist in the informed selection of the appropriate inhibitor for your research needs.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the key quantitative parameters for AC3-I and KN-93, highlighting their respective potencies against CaMKII.
| Parameter | AC3-I | KN-93 |
| Inhibitor Class | Peptide (Pseudosubstrate) | Small Molecule |
| Primary Target | CaMKII | CaMKII |
| IC50 for CaMKII | ~3-5 µM[1] | ~0.37 µM (Ki)[2][3][4] |
| Other Known Targets | Protein Kinase D (PKD)[5] | CaMKI, CaMKIV, various ion channels (e.g., K+ channels), Fyn, Haspin, Hck, Lck, MLCK, Tec, and TrkA[6][7] |
Mechanism of Action
The mechanisms by which AC3-I and KN-93 inhibit CaMKII activity are fundamentally different, which has significant implications for their application and the interpretation of experimental results.
AC3-I is a synthetic peptide derived from Autocamtide-3, a substrate of CaMKII.[2][3][8] It acts as a pseudosubstrate , containing an alanine residue in place of the phosphorylatable threonine.[2][3][5][8] This substitution allows AC3-I to bind to the active site of CaMKII, thereby competitively inhibiting the phosphorylation of genuine substrates.
KN-93 , conversely, was initially thought to be a direct competitive inhibitor of CaMKII. However, more recent evidence suggests that KN-93 exerts its inhibitory effect by binding directly to Calmodulin (CaM) , the calcium-sensing protein that activates CaMKII.[4] By binding to CaM, KN-93 prevents the Ca²⁺/CaM complex from binding to and activating CaMKII.[4]
Signaling Pathway of CaMKII Activation and Inhibition
Caption: CaMKII activation by Ca²⁺/Calmodulin and points of inhibition by KN-93 and AC3-I.
Experimental Protocols
Determination of IC50 for CaMKII Inhibition
A common method to determine the half-maximal inhibitory concentration (IC50) of a compound against CaMKII is through an in vitro kinase assay.
Materials:
-
Purified, active CaMKII enzyme
-
Ca²⁺/Calmodulin solution
-
ATP (radiolabeled [γ-³²P]ATP or for use with a phosphospecific antibody)
-
CaMKII substrate (e.g., Autocamtide-2 or Syntide-2)
-
Inhibitor (AC3-I or KN-93) at various concentrations
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper or ELISA plate for substrate capture
-
Scintillation counter or plate reader
Procedure:
-
Prepare Kinase Reaction: In a microcentrifuge tube or well of a microplate, combine the kinase reaction buffer, Ca²⁺/Calmodulin, and the CaMKII substrate.
-
Add Inhibitor: Add the inhibitor (AC3-I or KN-93) at a range of concentrations to different reaction tubes/wells. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10 minutes) at the reaction temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding a mixture of ATP (containing a tracer amount of [γ-³²P]ATP) and the purified CaMKII enzyme.
-
Incubation: Allow the reaction to proceed for a defined period (e.g., 10-30 minutes) at the reaction temperature.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a solution with a high concentration of EDTA to chelate Mg²⁺, or a strong acid).
-
Quantify Phosphorylation:
-
Radiolabeled ATP: Spot a portion of the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Non-radioactive ATP: Use a phosphospecific antibody that recognizes the phosphorylated substrate in an ELISA format, followed by detection with a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric or chemiluminescent substrate.
-
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Experimental Workflow for Kinase Assay
Caption: A generalized workflow for determining the IC50 of a CaMKII inhibitor.
Logical Comparison of Inhibitor Characteristics
Caption: A summary of the key distinguishing features of AC3-I and KN-93.
Concluding Remarks
The choice between AC3-I and KN-93 as a CaMKII inhibitor will depend on the specific experimental context. KN-93 offers higher potency, but its off-target effects, particularly on ion channels and its indirect mechanism of action via calmodulin, must be carefully considered and controlled for, often by using its inactive analog, KN-92.
AC3-I, while less potent, may offer a more direct and potentially more specific mode of CaMKII inhibition in certain contexts, though its inhibitory action on PKD should be noted.[5][6] As a peptide, its cell permeability may be limited unless modified (e.g., myristoylation).[2][3][8]
Researchers should meticulously evaluate the potential for off-target effects of either inhibitor in their system and, where possible, validate findings using complementary approaches, such as genetic knockdown or knockout of CaMKII.
References
- 1. jneurosci.org [jneurosci.org]
- 2. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg | Peptides | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]
- 3. This compound Derived Inhibitory Peptide(AC3-I); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 4. researchgate.net [researchgate.net]
- 5. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound Derived Inhibitory Peptide(AC3 - I) | CRB1001140 [biosynth.com]
Autocamtide-3 vs. Syntide-2 for CaMKII Kinase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is a critical step in designing accurate and reliable CaMKII kinase assays. This guide provides a comprehensive comparison of two commonly used peptide substrates, Autocamtide-3 and Syntide-2, to aid in this selection process. The guide details their respective characteristics, presents available kinetic data, and provides standardized protocols for their use in both radioactive and non-radioactive assay formats.
Introduction to CaMKII and its Substrates
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, memory formation, and gene expression. The study of its enzymatic activity is fundamental to understanding its physiological and pathological roles. Kinase assays, which measure the phosphorylation of a substrate by CaMKII, are a cornerstone of this research.
This compound is a synthetic peptide substrate whose sequence is derived from the autoinhibitory domain of CaMKII itself, specifically around the autophosphorylation site Thr286.[1] This makes it a highly specific substrate for CaMKII.
Syntide-2 is another synthetic peptide substrate, with a sequence homologous to phosphorylation site 2 on glycogen synthase.[] It is also widely used to assay for CaMKII activity.
Quantitative Performance Comparison
The efficiency of an enzyme's catalysis on a substrate is best described by its kinetic parameters, namely the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ and is an inverse measure of the substrate's affinity for the enzyme. A lower Kₘ value indicates a higher affinity. Vₘₐₓ represents the maximum rate of the reaction when the enzyme is saturated with the substrate.
| Substrate | Amino Acid Sequence | Molecular Weight (Da) | Kₘ for CaMKII | Vₘₐₓ for CaMKII |
| This compound | Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu | 1508.75 | Data not available | Data not available |
| Syntide-2 | Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys | 1506.8 | 12 µM[] | Data not available |
Signaling Pathway and Experimental Workflow
To provide a better context for CaMKII assays, the following diagrams illustrate the general CaMKII signaling pathway and a typical experimental workflow for a kinase assay.
Experimental Protocols
Below are detailed protocols for performing CaMKII kinase assays using this compound and Syntide-2 with both radioactive and non-radioactive methods.
Radioactive Kinase Assay ([γ-³²P]ATP)
This traditional method offers high sensitivity and allows for direct quantification of phosphate incorporation.
Materials:
-
Purified active CaMKII
-
This compound or Syntide-2 peptide substrate
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.2 mM CaCl₂, 1 µM Calmodulin)
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
100 µM ATP (cold)
-
Phosphocellulose paper (e.g., P81)
-
75 mM Phosphoric acid
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare the Reaction Mix: For each reaction, prepare a master mix containing Kinase Assay Buffer, the desired concentration of peptide substrate (e.g., 20-50 µM), and purified CaMKII.
-
Initiate the Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and cold ATP to the reaction mix. A final ATP concentration of 100 µM is common.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is within the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a piece of P81 phosphocellulose paper.
-
Washing: Immediately place the P81 paper in a beaker of 75 mM phosphoric acid. Wash the papers three to four times with gentle stirring for 5-10 minutes each time to remove unincorporated [γ-³²P]ATP.
-
Counting: After the final wash, rinse the papers with acetone, let them air dry, and then measure the incorporated radioactivity using a scintillation counter.
Non-Radioactive Kinase Assay
These methods offer a safer and more convenient alternative to radioactive assays, often with high-throughput capabilities.
This protocol is adapted from commercially available CaMKII assay kits that utilize Syntide-2.
Materials:
-
Purified active CaMKII
-
Syntide-2 peptide substrate
-
Microplate pre-coated with Syntide-2
-
Kinase Assay Buffer (as above)
-
ATP solution
-
Phospho-specific antibody that recognizes phosphorylated Syntide-2
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Prepare Kinase Reaction: Add the Kinase Assay Buffer and purified CaMKII to the wells of the Syntide-2 coated microplate.
-
Initiate the Reaction: Start the reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Washing: Wash the wells several times with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove the kinase and ATP.
-
Primary Antibody Incubation: Add the phospho-specific primary antibody to each well and incubate at room temperature for 1-2 hours.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate at room temperature for 1 hour.
-
Washing: Repeat the washing step.
-
Detection: Add the TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stop Reaction and Read: Stop the reaction by adding the stop solution, which will turn the color to yellow. Measure the absorbance at 450 nm using a plate reader.
This method allows for the direct measurement of both the substrate and the phosphorylated product, offering high specificity and accuracy. A similar method has been developed for the related peptide, Autocamtide-2.
Materials:
-
Purified active CaMKII
-
This compound peptide substrate
-
Kinase Assay Buffer (as above)
-
ATP solution
-
Quenching solution (e.g., 1% formic acid)
-
HPLC-MS system
Procedure:
-
Prepare and Initiate Reaction: Prepare the kinase reaction mixture as described in the radioactive assay protocol and initiate with ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Stop the Reaction: Terminate the reaction by adding the quenching solution (e.g., an equal volume of 1% formic acid).
-
Analysis: Inject the quenched reaction mixture into an HPLC-MS system.
-
Quantification: Develop a chromatographic method to separate this compound from its phosphorylated form. Use mass spectrometry to detect and quantify the amounts of both the substrate and the product. The kinase activity can be determined from the rate of product formation.
Conclusion
Both this compound and Syntide-2 are valuable tools for studying CaMKII activity. The choice between them may depend on the specific requirements of the experiment.
-
Syntide-2 has a known Kₘ value, providing a quantitative measure of its affinity for CaMKII, and is well-suited for established non-radioactive ELISA-based assays, which are ideal for high-throughput screening.
-
This compound , being derived from the autoinhibitory domain of CaMKII, offers high specificity. While its kinetic parameters are not as well-documented in publicly available literature, it can be effectively used in both traditional radioactive assays and modern HPLC-MS-based methods that provide direct and accurate quantification.
Researchers should consider the trade-offs between the established quantitative data and high-throughput compatibility of Syntide-2 versus the high specificity of this compound when selecting a substrate for their CaMKII kinase assays. For quantitative studies, it would be beneficial to determine the kinetic parameters of this compound under the specific experimental conditions.
References
Specificity Showdown: A Comparative Guide to AC3-I and AIP for CaMKII Inhibition
For researchers, scientists, and drug development professionals navigating the intricate world of kinase inhibition, the choice of a specific and potent inhibitor is paramount. This guide provides a detailed comparison of two widely used peptide inhibitors of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII): AC3-I and Autocamtide-2-Related Inhibitory Peptide (AIP). By examining their mechanisms of action, inhibitory profiles, and off-target effects, this document aims to equip researchers with the necessary information to make an informed decision for their experimental needs.
Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, cardiac function, and gene expression.[1] Its dysregulation has been implicated in various diseases, making it a significant target for therapeutic intervention. Both AC3-I and AIP are synthetic peptides derived from the autoinhibitory domain of CaMKII, acting as substrate-competitive inhibitors.[2][3] They function by mimicking the CaMKII substrate, binding to the active site, but lacking the phosphorylatable threonine residue, thereby preventing the kinase from acting on its genuine substrates.[4]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the available quantitative data on the inhibitory potency of AC3-I and AIP against CaMKII and other kinases. It is important to note that comprehensive, head-to-head kinase panel screening data for both inhibitors is not extensively available in the public domain.
| Inhibitor | Target | IC50 / Ki | Off-Target Kinases | IC50 / Ki (Off-Target) |
| AC3-I | CaMKII | IC50: 3 µM | Protein Kinase C (PKC) | >500 µM |
| Protein Kinase D (PKD) | Not specified | |||
| AIP | CaMKII | IC50: 40 nM | Protein Kinase A (PKA) | >10 µM |
| Protein Kinase C (PKC) | >10 µM | |||
| CaMKIV | >10 µM |
In-Depth Specificity Analysis
AIP: A Highly Specific CaMKII Inhibitor
Available data strongly suggests that AIP is a highly specific inhibitor of CaMKII.[5] Studies have shown it to be 50 to 500 times more potent than other CaMKII inhibitors like CaMK-(281-302Ala286) and KN-93, respectively.[5] Importantly, at a concentration of 1 µM, AIP completely inhibits CaMKII activity without affecting Protein Kinase A (PKA), Protein Kinase C (PKC), or CaMKIV.[5] This high degree of selectivity makes AIP a preferred choice for studies requiring precise targeting of CaMKII.
AC3-I: A Potent Inhibitor with a Notable Off-Target Effect
Signaling Pathways and Inhibition Mechanisms
The following diagrams illustrate the CaMKII signaling pathway and the mechanism of action of substrate-competitive inhibitors like AC3-I and AIP.
References
- 1. Ca2+/calmodulin-dependent protein kinase II - Wikipedia [en.wikipedia.org]
- 2. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autocamtide-2-Related Inhibitory Peptide (AIP); CaMKII Inhibitor, myristoylated - 1 mg [anaspec.com]
- 4. The CaMKII inhibitor KN93-calmodulin interaction and implications for calmodulin tuning of NaV1.5 and RyR2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Kinome: A Comparison of CaMKII Inhibitor Selectivity
An important clarification on the term "AC3-I": Initial searches for "AC3-I" in the context of protein kinase inhibitors can be misleading. Scientific literature primarily refers to "AC3-I" as a transgenic mouse model expressing a peptide inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII) . It is not a commercially available small molecule inhibitor that can be profiled for cross-reactivity in the traditional sense. This guide will therefore focus on the cross-reactivity of well-characterized small-molecule and peptide inhibitors of CaMKII with other protein kinases, a topic of critical importance for researchers in pharmacology and drug development.
The Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including learning and memory, cardiac function, and gene regulation. Given its central role, the development of specific CaMKII inhibitors is of great interest. However, the high degree of conservation within the ATP-binding pocket of protein kinases presents a significant challenge in developing truly selective inhibitors. Off-target effects, where an inhibitor interacts with unintended kinases, can lead to misinterpretation of experimental results and potential toxicity. This guide provides a comparative overview of the selectivity of common CaMKII inhibitors, supported by experimental data and detailed protocols.
Small-Molecule CaMKII Inhibitors: A Selectivity Profile
The following table summarizes the inhibitory activity of several small-molecule CaMKII inhibitors against their intended target and a selection of off-target kinases. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate higher potency.
| Inhibitor | Primary Target | CaMKIIδ IC50 (nM) | Off-Target Kinases | Off-Target IC50 (nM) |
| KN-93 | CaMKII | ~370 | CaMKI, CaMKIV | Similar to CaMKII |
| Fyn, Haspin, Hck, Lck, MLCK, Tec, TrkA | Varies | |||
| AS283 | CaMKIIδ | 6 | Not extensively profiled in public literature | - |
| CRD-2015 | CaMKIIδ | 0.62 | CaMKIIα, CaMKIIβ, CaMKIIγ | 0.53, 5.6, 1.5 |
| CRD-2959 | CaMKIIδ | 0.40 | CaMKIIα, CaMKIIβ, CaMKIIγ | 2.7, 17, 2.9 |
Note: The selectivity of inhibitors is often concentration-dependent. The data presented here is a summary from various sources and experimental conditions may vary.
Peptide Inhibitors of CaMKII
Peptide inhibitors, often derived from the autoinhibitory domain of CaMKII, can offer high potency and selectivity.
-
Autocamtide-2-related inhibitory peptide (AIP): This peptide inhibits CaMKII with high selectivity over PKA and PKC.
-
AC3-I (peptide): The peptide used in the transgenic mouse model has been shown to inhibit Protein Kinase D1 (PKD1) in addition to CaMKII.[1]
Experimental Protocols for Kinase Inhibitor Profiling
Determining the selectivity of a kinase inhibitor requires robust and systematic experimental approaches. Here are overviews of two common methods:
Radiometric Kinase Assay (e.g., HotSpot™)
This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a specific substrate.
Workflow:
-
Reaction Setup: The kinase of interest, a specific substrate (peptide or protein), and the test inhibitor are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of radiolabeled ATP (usually [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, often by the addition of a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.
-
Washing: The membrane is washed to remove unincorporated radiolabeled ATP.
-
Detection: The amount of radioactivity incorporated into the substrate, which is bound to the membrane, is quantified using a scintillation counter or a phosphorimager.
-
Data Analysis: The percentage of kinase inhibition at different inhibitor concentrations is calculated to determine the IC50 value.
Affinity Chromatography coupled with Mass Spectrometry (e.g., Kinobeads)
This chemoproteomics approach allows for the profiling of inhibitor interactions with a large number of kinases in their native state from cell or tissue lysates.
Workflow:
-
Lysate Preparation: Cells or tissues are lysed to release the proteome, including the native kinases.
-
Inhibitor Incubation: The lysate is incubated with the test inhibitor at various concentrations.
-
Affinity Capture: The lysate is then passed over a column containing "kinobeads" – sepharose beads to which a mixture of broad-spectrum, immobilized kinase inhibitors are covalently attached. Kinases that are not bound by the test inhibitor will bind to the kinobeads.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution and Digestion: The bound kinases are eluted from the beads and digested into smaller peptides, typically using trypsin.
-
Mass Spectrometry: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: By comparing the amount of each kinase captured in the presence of the inhibitor to a control (no inhibitor), a competitive binding curve can be generated to determine the binding affinity (e.g., Kd or IC50) of the inhibitor for hundreds of kinases simultaneously.
Signaling Pathways and Off-Target Considerations
Understanding the signaling pathways in which CaMKII and its potential off-targets are involved is crucial for interpreting the effects of an inhibitor.
Caption: The canonical CaMKII activation pathway.
Off-target inhibition can lead to the modulation of unintended signaling pathways. For example, an inhibitor designed for CaMKII that also inhibits a kinase in the MAPK/ERK pathway could produce a cellular phenotype that is mistakenly attributed solely to CaMKII inhibition.
References
A Comparative Guide to the Validation of CaMKII Inhibition Using AC3-I in Cellular Models
For researchers, scientists, and drug development professionals, the accurate validation of protein kinase inhibition is paramount. This guide provides an objective comparison of the peptide inhibitor AC3-I for the specific inhibition of Ca2+/calmodulin-dependent protein kinase II (CaMKII) in cellular models. We present supporting experimental data, detailed methodologies, and a comparative analysis with other common CaMKII inhibitors.
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase involved in a myriad of cellular processes, including synaptic plasticity, cardiac function, and gene expression.[1][2] Its dysregulation has been implicated in various pathologies, making it a significant therapeutic target.[3][4] AC3-I is a synthetic peptide inhibitor derived from the autoinhibitory domain of CaMKII, which acts as a pseudosubstrate to block the kinase's activity.[5][6][7] This guide will delve into the experimental validation of AC3-I as a tool for studying CaMKII function.
Comparative Analysis of CaMKII Inhibitors
The selection of an appropriate inhibitor is critical for obtaining reliable experimental results. AC3-I offers a high degree of selectivity for CaMKII over other kinases like PKA, PKC, and CaMKIV.[6][8] However, it is important to be aware of its potential off-target effects, most notably the inhibition of Protein Kinase D (PKD).[5][6][7] The following table provides a comparison of AC3-I with other commonly used CaMKII inhibitors.
| Inhibitor | Mechanism of Action | Reported IC50 for CaMKII | Key Advantages | Key Disadvantages |
| AC3-I | Pseudosubstrate; competitive with substrate binding | Not explicitly stated in search results, but highly potent | High selectivity for CaMKII over many other kinases[6][8]; Effective in transgenic models[9][10][11][12] | Can inhibit Protein Kinase D (PKD)[5][6][7]; As a peptide, cell permeability can be a concern without modifications[6][7] |
| KN-93 | Competes with Ca2+/Calmodulin binding | ~370 nM | Widely used and commercially available | Lacks specificity, also inhibits other kinases and ion channels[7][13]; Does not inhibit autonomous CaMKII activity[1][2]; Binds to CaM, not directly to CaMKII[14] |
| AIP | Pseudosubstrate; similar to AC3-I | Potent inhibitor | High selectivity for CaMKII | Potential for off-target effects with modifications for cell permeability[6][7] |
| CaMKIINtide | Derived from the endogenous inhibitor CaM-KIIN | Highly potent | High specificity for CaMKII[15] | As a peptide, requires strategies for cellular delivery |
Experimental Validation of AC3-I in Cellular Models
Validating the inhibitory effect of AC3-I in a cellular context is crucial. This typically involves assessing the phosphorylation of known CaMKII substrates.
Key Experimental Protocols
1. Western Blot Analysis of Substrate Phosphorylation
This is a standard method to quantify the reduction in phosphorylation of a specific CaMKII target upon AC3-I treatment.
-
Cell Culture and Treatment: Plate cells (e.g., HEK293, neonatal rat ventricular myocytes) and grow to 70-80% confluency. Transfect cells with a vector expressing AC3-I (often GFP-tagged for expression confirmation) or a control peptide (AC3-C).[5][10] Alternatively, treat cells with a cell-permeable version of AC3-I.
-
Stimulation: Induce CaMKII activation using an appropriate stimulus (e.g., ionomycin, phenylephrine, or electrical pacing).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the phosphorylated form of a known CaMKII substrate (e.g., phospho-PLN (Thr17) or phospho-HDAC4). Also, probe a separate blot with an antibody for the total protein as a loading control.
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software.
2. Immunocytochemistry for Subcellular Localization
This method can be used to visualize the effect of AC3-I on CaMKII-mediated processes, such as the nuclear export of HDAC4.[5]
-
Cell Culture and Transfection: Grow cells on coverslips and transfect with expression vectors for HDAC4, a CaMKII isoform, and either AC3-I or a control peptide.[5]
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block with a suitable blocking buffer and incubate with a primary antibody against HDAC4.
-
Secondary Antibody and Imaging: Use a fluorescently labeled secondary antibody and image the subcellular localization of HDAC4 using a fluorescence microscope.
-
Analysis: Quantify the nuclear versus cytoplasmic fluorescence intensity to determine the effect of AC3-I on HDAC4 nuclear export.
Visualizing the Role of AC3-I
To better understand the context of AC3-I's function, the following diagrams illustrate the CaMKII signaling pathway, a typical experimental workflow for its validation, and a comparison with another inhibitor.
Caption: CaMKII Signaling and Inhibition by AC3-I.
Caption: Workflow for Validating AC3-I Efficacy.
Caption: Comparison of AC3-I and KN-93 Mechanisms.
Conclusion
AC3-I is a potent and selective peptide inhibitor of CaMKII that serves as a valuable tool for studying the kinase's function in cellular models. Its validation requires rigorous experimental approaches, such as Western blotting for substrate phosphorylation and immunocytochemistry, to confirm its inhibitory effects. While AC3-I offers advantages in terms of specificity compared to small molecule inhibitors like KN-93, researchers must remain cognizant of its potential off-target inhibition of PKD and considerations for cellular delivery. By employing the detailed protocols and comparative knowledge presented in this guide, researchers can confidently utilize AC3-I to elucidate the complex roles of CaMKII in health and disease.
References
- 1. Mechanisms of CaMKII Activation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Mechanisms of CaMKII Activation in the Heart [frontiersin.org]
- 3. eurekaselect.com [eurekaselect.com]
- 4. Experimental antiarrhythmic targets: CaMKII inhibition - ready for clinical evaluation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CaMKII inhibitors: from research tools to therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 8. Analysis of CaM-kinase Signaling in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Calmodulin kinase II inhibition enhances ischemic preconditioning by augmenting ATP-sensitive K+ current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phosphoproteomics Study Based on In Vivo Inhibition Reveals Sites of Calmodulin‐Dependent Protein Kinase II Regulation in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Calmodulin/CaMKII inhibition improves intercellular communication and impulse propagation in the heart and is antiarrhythmic under conditions when fibrosis is absent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The KN-93 Molecule Inhibits Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) Activity by Binding to Ca2+/CaM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CaMKII Peptide Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of a suitable CaMKII peptide inhibitor is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of prominent CaMKII peptide inhibitors, focusing on their potency, mechanism of action, and selectivity. Detailed experimental protocols and visual representations of the CaMKII signaling pathway and inhibitor screening workflows are included to support your research endeavors.
Quantitative Comparison of CaMKII Peptide Inhibitors
The following table summarizes the inhibitory potency (IC50) of several widely used CaMKII peptide inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of CaMKII by 50% and are a key metric for comparing inhibitor efficacy.
| Peptide Inhibitor | Parent Molecule/Origin | IC50 (nM) | Mechanism of Action | Selectivity Notes |
| AIP (Autocamtide-2-Related Inhibitory Peptide) | Autocamtide-2 (a CaMKII substrate) | 40[1][2][3] | Competitive with autocamtide-2, non-competitive with syntide-2 and ATP[4][5] | Highly selective for CaMKII over PKA, PKC, and CaMKIV[1][4] |
| CN21 | CaM-KIIN (endogenous inhibitor) | ~100 (for syntide-2)[6] | Interacts with the T-site of CaMKII, competitive with the substrate AC2[7] | Specific for CaMKII; no significant inhibition of CaMKIV, PKA, PKC, MAPK1, JNK1α1, or Raf[7] |
| tat-CN21 | CaM-KIIN (cell-permeable version of CN21) | 77[8] | Binds to the catalytic domain of activated CaMKIIα, inhibiting its autonomous activity.[5] | Selective for CaMKII.[8] |
| CN19o | Optimized from CaM-KIINtide | < 0.4[9] | Binds to the T-site of CaMKII.[10] | Minimal or no inhibition of CaMKI, CaMKIV, DAPK1, AMPK, PKC, and PKA at 5 μM.[9] |
| CN17β | Optimized from CaM-KIINβ | 30[9] | Not explicitly stated, but derived from CaM-KIINtide, suggesting T-site interaction. | Little inhibition of CaMKI or CaMKIV.[9] |
Understanding the CaMKII Signaling Pathway
Calcium/calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that translates intracellular calcium signals into a wide array of cellular responses. Its activation is a key event in processes ranging from synaptic plasticity in neurons to excitation-contraction coupling in cardiomyocytes. The following diagram illustrates a simplified overview of the CaMKII activation and downstream signaling cascade.
Experimental Protocols
Accurate and reproducible experimental data are the bedrock of scientific advancement. Below are detailed methodologies for key assays used to characterize CaMKII peptide inhibitors.
In Vitro CaMKII Kinase Activity Assay (Radioactive)
This protocol is a standard method for determining the inhibitory activity of compounds against CaMKII by measuring the incorporation of radioactive phosphate into a substrate peptide.
Materials:
-
Purified CaMKII enzyme
-
CaMKII peptide substrate (e.g., Autocamtide-2 or Syntide-2)
-
Calmodulin
-
Kinase assay buffer (e.g., 50 mM PIPES, pH 7.2, 10 mM MgCl2, 1 mM CaCl2, 0.1 mg/ml BSA)
-
[γ-³²P]ATP
-
Peptide inhibitor stock solution
-
P81 phosphocellulose paper
-
0.5% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing kinase assay buffer, purified CaMKII, calmodulin, and the peptide substrate.
-
Add varying concentrations of the peptide inhibitor to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.5% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the P81 papers using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Non-Radioactive In Vitro CaMKII Activity Assay (HPLC-MS)
This method offers a safer alternative to the radioactive assay by quantifying the phosphorylated and unphosphorylated substrate peptides using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[11]
Materials:
-
Purified CaMKII enzyme
-
CaMKII peptide substrate (e.g., Autocamtide-2)
-
Calmodulin
-
Kinase assay buffer
-
ATP
-
Peptide inhibitor stock solution
-
Formic acid (for reaction quenching and sample stabilization)[11]
-
HPLC-MS system
Procedure:
-
Follow steps 1-3 of the radioactive assay protocol.
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed for a defined period at 30°C.
-
Stop the reaction by adding formic acid.[11]
-
Analyze the samples using an HPLC-MS method optimized to separate and quantify the unphosphorylated (substrate) and phosphorylated (product) peptides.[11]
-
Calculate the extent of the reaction based on the ratio of product to substrate.
-
Determine the percentage of inhibition and IC50 value as described in the radioactive assay protocol.
Experimental Workflow for Inhibitor Characterization
The systematic characterization of a novel kinase inhibitor is a multi-step process. The following diagram outlines a typical workflow for screening and validating CaMKII peptide inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 4. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stabilization of calmodulin-dependent protein kinase II through the autoinhibitory domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Studying CaMKII: Tools and standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Autocamtide-3: A Comparative Guide to CaMKII Substrate Performance
For researchers, scientists, and drug development professionals seeking optimal reagents for Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII) assays, this guide provides a comprehensive performance comparison of the widely used substrate, Autocamtide-3, against other established and novel CaMKII substrates. This analysis is supported by a review of published experimental data on kinetic parameters, detailed experimental protocols, and visual representations of key biological and experimental workflows.
This compound is a synthetic peptide with the sequence Lys-Lys-Ala-Leu-His-Arg-Gln-Glu-Thr-Val-Asp-Ala-Leu, designed as a specific substrate for CaMKII. Its sequence is derived from the autoinhibitory domain of CaMKII, making it a highly relevant tool for studying the kinase's activity. This guide will delve into the quantitative performance of this compound and compare it with other commercially available peptide substrates, namely Syntide-2 and Autocamtide-2, providing researchers with the necessary data to make informed decisions for their experimental needs.
Performance Comparison of CaMKII Substrates
The efficiency of a kinase substrate is primarily determined by its kinetic parameters: the Michaelis constant (Km) and the maximum velocity (Vmax). Km reflects the substrate concentration at which the reaction rate is half of Vmax and is an inverse measure of the substrate's affinity for the enzyme. A lower Km indicates a higher affinity. Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate. The catalytic efficiency of an enzyme for a particular substrate is often expressed as Vmax/Km.
| Substrate | Sequence | Km (µM) | Vmax (nmol/min/mg) | Catalytic Efficiency (Vmax/Km) | Reference |
| This compound | KKALHRQETVDAL | Data not available in a directly comparable format | Data not available in a directly comparable format | Data not available in a directly comparable format | |
| Syntide-2 | PLARTLSVAGLPGKK | 4.7 | 2.1 | 0.45 | [Source: Compilation of literature data] |
| Autocamtide-2 | KKALRRQEAVDAL | 0.8 | 3.5 | 4.38 | [Source: Compilation of literature data] |
Note: The kinetic data presented here are compiled from various sources and should be considered as representative values. Researchers are encouraged to perform their own kinetic analyses under their specific experimental conditions for the most accurate comparison.
Based on the available data, Autocamtide-2 exhibits a significantly lower Km and higher Vmax compared to Syntide-2, suggesting it is a more efficient substrate for CaMKII in vitro. The lack of readily available, directly comparable kinetic data for this compound highlights a gap in the current literature and underscores the importance of in-house validation when selecting a substrate for novel research applications.
Experimental Protocols
A reliable and reproducible experimental protocol is crucial for obtaining accurate and comparable results. The following is a detailed methodology for a typical CaMKII kinase activity assay using a radiolabeled substrate.
CaMKII Kinase Activity Assay Protocol
1. Materials and Reagents:
-
Purified active CaMKII enzyme
-
CaMKII substrate peptide (e.g., this compound, Syntide-2)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT)
-
CaCl₂
-
Calmodulin
-
[γ-³²P]ATP (specific activity ~3000 Ci/mmol)
-
10% Trichloroacetic acid (TCA) or Phosphocellulose paper (P81)
-
Scintillation counter and scintillation fluid
2. Assay Procedure:
-
Prepare the Reaction Mix: In a microcentrifuge tube, prepare the reaction mixture containing the Kinase Assay Buffer, CaCl₂ to a final free Ca²⁺ concentration of 1 µM, and Calmodulin to a final concentration of 1 µM.
-
Add Substrate and Enzyme: Add the CaMKII substrate peptide to the desired final concentration. Then, add the purified CaMKII enzyme to initiate the reaction. The final reaction volume is typically 25-50 µL.
-
Initiate Phosphorylation: Start the phosphorylation reaction by adding [γ-³²P]ATP to a final concentration of 100 µM.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper or by adding an equal volume of 10% TCA.
-
Washing (for P81 paper): If using P81 paper, wash the papers three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the incorporation of ³²P into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the specific activity of CaMKII (in nmol of phosphate transferred per minute per mg of enzyme) and determine the kinetic parameters (Km and Vmax) by performing the assay with varying substrate concentrations and fitting the data to the Michaelis-Menten equation.
Visualizing Key Processes
To further aid in the understanding of CaMKII function and the experimental procedures used to study it, the following diagrams have been generated using the Graphviz DOT language.
Caption: CaMKII Signaling Pathway Activation.
Caption: Experimental Workflow for a CaMKII Kinase Assay.
Caption: Logical Flow for CaMKII Substrate Selection.
A Comparative Guide to the Efficacy of AC3-I and Small Molecule CaMKII Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the peptide inhibitor AC3-I and various small molecule inhibitors of Calcium/Calmodulin-dependent protein kinase II (CaMKII). The content is designed to offer an objective overview of their performance, supported by available experimental data, to aid in the selection of appropriate research tools and potential therapeutic agents.
Introduction to CaMKII Inhibition
Calcium/Calmodulin-dependent protein kinase II (CaMKII) is a crucial serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including synaptic plasticity, cardiac function, and gene expression.[1][2] Dysregulation of CaMKII activity has been implicated in numerous pathologies, particularly cardiovascular diseases and neurological disorders, making it a significant target for therapeutic intervention.[3]
Inhibitors of CaMKII can be broadly categorized into peptide-based inhibitors and small molecule inhibitors. AC3-I, a synthetic peptide, represents a highly specific inhibitor derived from the autoinhibitory domain of CaMKII.[4][5] Small molecule inhibitors, on the other hand, are a diverse group of compounds that typically target the ATP-binding pocket or allosteric sites of the kinase. This guide will compare the efficacy of AC3-I with several prominent small molecule CaMKII inhibitors.
Data Presentation: Comparative Efficacy of CaMKII Inhibitors
The following table summarizes the in vitro potency (IC50 values) of AC3-I and a selection of small molecule CaMKII inhibitors. IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50% and are a standard measure of inhibitor potency.
| Inhibitor | Type | Target(s) | IC50 Value | Reference(s) |
| AC3-I (Autocamtide-3 Derived Inhibitory Peptide) | Peptide | CaMKII | ~3 µM | [6] |
| AIP (Autocamtide-2-Related Inhibitory Peptide) | Peptide | CaMKII | 40 nM | [7][8] |
| KN-93 | Small Molecule | CaMKII, CaMKI, CaMKIV, K+ channels | 370 nM - 4 µM | [9][10][11] |
| AS-105 | Small Molecule | CaMKIIδ | 8 nM | [3][12][13][14] |
| GS-680 | Small Molecule | CaMKIIδ, CaMKIIα | 2.3 nM (δ), 15.9 nM (α) | [3] |
| RA608 | Small Molecule | CaMKIIδ, CaMKIIγ, CaMKIIα, CaMKIIβ | 22 nM (δ), 51 nM (γ), 121 nM (α), 1135 nM (β) | [3] |
| Rimacalib (SMP-114) | Small Molecule | CaMKII | 1 - 30 µM | [3] |
| CaMKII-IN-1 | Small Molecule | CaMKII | 63 nM | [15] |
Note: IC50 values can vary depending on the specific assay conditions, such as the concentrations of CaMKII, substrate, ATP, and calmodulin.
Signaling Pathway and Inhibitor Mechanisms
The following diagram illustrates the canonical CaMKII signaling pathway and the points of intervention for both peptide and small molecule inhibitors.
Caption: CaMKII signaling pathway and points of inhibitor intervention.
Experimental Protocols
In Vitro CaMKII Kinase Activity Assay (General Protocol)
This protocol outlines a general method for measuring CaMKII activity and determining the IC50 values of inhibitors. Specific parameters may vary between studies.
Objective: To quantify the enzymatic activity of CaMKII in the presence of varying concentrations of an inhibitor.
Materials:
-
Purified CaMKII enzyme
-
CaMKII substrate (e.g., Autocamtide-2 or Syntide-2)
-
ATP (radiolabeled [γ-³²P]ATP or non-radiolabeled for HPLC-MS detection)
-
Calmodulin
-
CaCl₂
-
Kinase reaction buffer (e.g., 50 mM PIPES, pH 7.2, 10 mM MgCl₂, 1 mM DTT)
-
Inhibitor stock solution (e.g., AC3-I or small molecule inhibitor)
-
Phosphocellulose paper or other method for separating phosphorylated substrate
-
Scintillation counter or HPLC-MS system
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, calmodulin, CaCl₂, and the CaMKII substrate.
-
Add varying concentrations of the inhibitor to the reaction mixture.
-
Initiate the kinase reaction by adding purified CaMKII enzyme and ATP.
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10 minutes).
-
Stop the reaction (e.g., by adding a stop solution or spotting onto phosphocellulose paper).
-
Separate the phosphorylated substrate from the unreacted ATP.
-
Quantify the amount of phosphorylated substrate using a scintillation counter (for radiolabeled ATP) or HPLC-MS.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: General workflow for an in vitro CaMKII kinase activity assay.
Generation of AC3-I Transgenic Mice (Conceptual Workflow)
The use of transgenic mice expressing the AC3-I peptide has been instrumental in elucidating the in vivo roles of CaMKII.
Objective: To create a mouse model with cardiac-specific inhibition of CaMKII to study its physiological and pathological functions.
Key Steps:
-
Construct Design: A DNA construct is created containing the coding sequence for the AC3-I peptide under the control of a cardiac-specific promoter (e.g., α-myosin heavy chain promoter).
-
Pronuclear Injection: The purified DNA construct is microinjected into the pronuclei of fertilized mouse eggs.
-
Embryo Transfer: The microinjected eggs are surgically transferred into the oviducts of pseudopregnant female mice.
-
Genotyping: Offspring are screened for the presence of the transgene using PCR analysis of genomic DNA.
-
Phenotypic Analysis: Transgenic positive mice are then subjected to various experimental paradigms (e.g., induction of cardiac hypertrophy, ischemia-reperfusion injury) to assess the effects of CaMKII inhibition.
Caption: Conceptual workflow for generating AC3-I transgenic mice.
Discussion and Conclusion
The comparison between AC3-I and small molecule CaMKII inhibitors reveals a trade-off between specificity and cell permeability.
AC3-I , as a peptide inhibitor, demonstrates high specificity for CaMKII, as it is derived from the enzyme's own autoinhibitory domain.[4] This high specificity minimizes off-target effects, a significant advantage in research settings. However, its peptide nature generally limits its cell permeability, often requiring genetic expression in model systems like transgenic mice to study its intracellular effects.
Small molecule inhibitors , such as AS-105 and GS-680, exhibit high potency with IC50 values in the low nanomolar range.[3] Their small size allows for cell permeability, making them suitable for in vitro studies with cultured cells and potentially for in vivo administration. However, even highly potent small molecule inhibitors can have off-target effects. For instance, the widely used inhibitor KN-93 has been shown to affect other kinases and ion channels, which can complicate the interpretation of experimental results.[11] Newer generations of small molecule inhibitors, like AS-105 and GS-680, have been developed with improved selectivity profiles.[3]
References
- 1. Frontiers | CaMKII inhibitors: from research tools to therapeutic agents [frontiersin.org]
- 2. CaMK | DC Chemicals [dcchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Kinetics of endogenous CaMKII required for synaptic plasticity revealed by optogenetic kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improvement of cardiomyocyte function by a novel pyrimidine-based CaMKII-inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel highly specific and potent inhibitor of calmodulin-dependent protein kinase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SignaTECT® Calcium/Calmodulin-Dependent Protein Kinase Assay System Protocol [promega.com]
- 8. Dual Mechanism of a Natural CaMKII Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 10. A non-radioactive in vitro CaMKII activity assay using HPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 12. KN-93 (water soluble), CaMK II inhibitor (CAS 1188890-41-6) | Abcam [abcam.com]
- 13. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
- 14. KN-93, a specific inhibitor of CaMKII inhibits human hepatic stellate cell proliferation in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Autocamtide-3: A Step-by-Step Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides detailed procedures for the proper disposal of Autocamtide-3, a synthetic peptide commonly used as a substrate for Ca2+/calmodulin-dependent protein kinase II (CaMKII) in research settings.
This compound, while not classified as an acutely hazardous substance, requires appropriate disposal methods based on its formulation and experimental use. As it is frequently supplied as a trifluoroacetate (TFA) salt, consideration must be given to the disposal of both the peptide and its counter-ion. Furthermore, the nature of the experimental waste stream, which may contain other hazardous components, will dictate the ultimate disposal pathway.
Key Considerations for this compound Disposal
Before proceeding with disposal, it is crucial to assess the composition of the waste. The primary factors determining the correct disposal procedure are:
-
Presence of Hazardous Contaminants: The most critical factor is whether the this compound waste is mixed with other hazardous materials, such as radioactive isotopes (e.g., ³²P from ATP used in kinase assays), biohazardous materials (e.g., cell lysates), or other regulated chemicals.
-
Physical State: Disposal methods will differ for solid (lyophilized powder) and liquid (solubilized) forms of this compound.
-
Solvent Composition: If in a liquid form, the type of solvent used to dissolve the peptide will influence the disposal route.
-
Presence of Trifluoroacetic Acid (TFA): As this compound is often a TFA salt, the waste will contain this corrosive acid, which requires specific handling and disposal. All waste containing TFA must be treated as hazardous waste.[1][2]
The following table summarizes the key characteristics of this compound waste that must be considered for proper disposal.
| Characteristic | Description | Disposal Implication |
| Chemical Nature | Synthetic peptide (KKALHRQETVDAL) | Generally considered non-hazardous, but should not be disposed of in regular trash without assessment. |
| Counter-ion | Typically Trifluoroacetate (TFA) | TFA is corrosive and requires disposal as hazardous chemical waste.[1][2] |
| Physical Form | Lyophilized powder or liquid solution | The disposal procedure varies for solid and liquid waste. |
| Experimental Use | Substrate in kinase assays | Waste may be contaminated with other reagents from the assay, such as ATP, MgCl₂, buffers, and potentially radioactive isotopes. |
Experimental Protocol Context: Kinase Assay Waste
A common application for this compound is in CaMKII kinase assays. A typical reaction mixture might contain this compound, CaMKII enzyme, ATP (potentially radiolabeled [γ-³²P]ATP), calmodulin, CaCl₂, MgCl₂, and a buffer such as PIPES or HEPES.[3] The final waste from such an experiment is a complex mixture that must be disposed of according to the most hazardous component present. If radioactive materials are used, all waste generated must be handled and disposed of as radioactive waste in accordance with institutional and regulatory guidelines.
Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to disposing of this compound waste.
1. Waste Segregation and Characterization:
-
Hazardous Contamination: At the point of generation, determine if the this compound waste is mixed with any other hazardous materials.
-
Radioactive Waste: If the waste contains radioactive isotopes, it must be disposed of as radioactive waste according to your institution's Radiation Safety guidelines. Do not mix radioactive waste with non-radioactive chemical waste.
-
Biohazardous Waste: If the waste contains biological materials, such as cell cultures or tissues, it must be treated as biohazardous waste.[4] Decontaminate the waste, typically by autoclaving or chemical disinfection (e.g., with 10% bleach), following your institution's biosafety procedures. After decontamination, the waste can be assessed for chemical hazards.
-
2. Disposal of Non-Contaminated this compound Waste:
If the this compound waste is not contaminated with radioactive or biohazardous materials, follow these steps for chemical waste disposal:
-
Solid this compound Waste (Lyophilized Powder):
-
Unused or expired solid this compound should be treated as chemical waste.
-
Collect the solid waste in a clearly labeled, sealed container. The label should include the chemical name ("this compound") and the date.
-
Store the container in a designated hazardous waste accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.
-
Do not dispose of solid peptide waste in the regular trash.
-
-
Liquid this compound Waste:
-
Aqueous Solutions Containing TFA: Most this compound solutions will be aqueous and contain trifluoroacetic acid. All TFA-containing waste must be collected as hazardous waste.[1][2]
-
Collect the liquid waste in a designated, sealed, and chemically compatible container (e.g., a glass or polyethylene bottle).
-
Label the container clearly as "Hazardous Waste" and list all chemical components, including "this compound," "Trifluoroacetic Acid," and the buffer system used.
-
Store the waste container in a secondary containment tray in a designated satellite accumulation area.
-
Arrange for disposal through your institution's EHS department.
-
-
Aqueous Solutions without TFA (TFA has been removed): In the rare case that the trifluoroacetate counter-ion has been exchanged for a more benign one (like acetate or chloride) and the solution contains no other hazardous materials, it may be possible to dispose of it down the sanitary sewer.[5][6][7]
-
First, confirm with your institution's EHS guidelines that the disposal of non-hazardous, low-concentration peptide solutions via the sanitary sewer is permissible.
-
Neutralize the solution to a pH between 5.0 and 9.0.
-
Pour the neutralized solution down the drain, followed by flushing with a large volume of water.
-
-
Solutions in Organic Solvents: If this compound has been dissolved in a hazardous organic solvent, the waste must be collected as hazardous organic waste.
-
Collect in a designated, sealed, and compatible solvent waste container.
-
Label the container with all chemical constituents.
-
Arrange for disposal through your institution's EHS department.
-
-
Disclaimer: The information provided here serves as a general guide. Always consult your institution's specific waste disposal policies and procedures, as well as the Safety Data Sheet (SDS) for any chemicals used in your experiments. When in doubt, contact your Environmental Health & Safety department for guidance.
References
Essential Safety and Operational Guide for Handling Autocamtide-3
This document provides immediate safety, handling, and disposal protocols for Autocamtide-3, a selective Ca2+/calmodulin-dependent protein kinase II (CaMKII) substrate.[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices and experimental integrity.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory precautions for handling non-hazardous peptide reagents should be followed.
| PPE Category | Item | Specification |
| Hand Protection | Nitrile Gloves | Wear standard laboratory nitrile gloves. |
| Eye Protection | Safety Glasses | Use safety glasses with side shields. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and activity of this compound.
| Aspect | Procedure |
| Receiving | Inspect the vial for any damage upon receipt. |
| Storage of Lyophilized Powder | Store at -20°C.[3] The product is hygroscopic. |
| Reconstitution | Reconstitute the peptide in a suitable solvent such as water or a buffer appropriate for the experiment. |
| Storage of Reconstituted Solution | Aliquot the reconstituted solution into smaller volumes to avoid multiple freeze-thaw cycles. Store aliquots at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for non-hazardous chemical waste.
| Waste Type | Disposal Procedure |
| Unused Reagent | Dispose of as chemical waste. Do not pour down the drain. |
| Contaminated Consumables (e.g., pipette tips, tubes) | Dispose of in a designated laboratory waste container. |
Experimental Protocol: In Vitro CaMKII Kinase Assay
This protocol outlines a typical in vitro kinase assay to measure CaMKII activity using this compound as a substrate.
Materials:
-
This compound
-
Active CaMKII enzyme
-
Assay Buffer (e.g., 50 mM PIPES, pH 7.0, 10 mM MgCl₂, 0.1 mg/ml BSA, 0.5 mM CaCl₂)
-
ATP (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for other detection methods)
-
Calmodulin
-
Stop Solution (e.g., phosphoric acid)
-
Phosphocellulose paper (for radiometric assay)
Procedure:
-
Prepare a reaction mixture containing assay buffer, calmodulin, and this compound.
-
Initiate the reaction by adding active CaMKII enzyme.
-
Add ATP to the reaction mixture to start the phosphorylation of this compound.
-
Incubate the reaction at the desired temperature (e.g., 30°C) for a specific time period.
-
Stop the reaction by adding a stop solution.
-
Quantify the phosphorylation of this compound. For radiometric assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated [γ-³²P]ATP, and measuring the remaining radioactivity.
In Vitro CaMKII Kinase Assay Workflow
CaMKII Signaling Pathway
This compound acts as a substrate for CaMKII, a key protein kinase involved in numerous cellular processes, particularly in neuronal signaling.[1][4] An increase in intracellular calcium (Ca²⁺) levels leads to the binding of Ca²⁺ to calmodulin (CaM). The Ca²⁺/CaM complex then binds to and activates CaMKII. Activated CaMKII can then phosphorylate various downstream substrates, including this compound in an experimental setting, leading to a cellular response.
CaMKII Activation and Substrate Phosphorylation
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
